2-amino-5-chloro-N-methoxy-N-methylbenzamide
Description
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Properties
IUPAC Name |
2-amino-5-chloro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFLGRSYBQKTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)Cl)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623598 | |
| Record name | 2-Amino-5-chloro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150879-48-4 | |
| Record name | 2-Amino-5-chloro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-amino-5-chloro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 2-amino-5-chloro-N-methoxy-N-methylbenzamide, a versatile building block with significant potential in medicinal chemistry and materials science. While a specific CAS number for this compound has not been definitively established in publicly accessible databases, its synthesis is feasible through established methodologies. This guide will address its nomenclature, proposed synthesis, expected analytical characteristics, potential applications, and essential safety protocols. The information presented herein is curated for researchers and professionals in the field of drug discovery and development, offering a foundational understanding of this promising, yet under-documented, chemical entity.
Compound Identification and Physicochemical Properties
This compound, also known as a Weinreb amide derivative of 2-amino-5-chlorobenzoic acid, is a molecule of interest due to its unique combination of functional groups. The presence of an amino group, a chloro substituent, and an N-methoxy-N-methylamide (Weinreb amide) moiety makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| Molecular Formula | C9H11ClN2O2 | - |
| Molecular Weight | 214.65 g/mol | - |
| Appearance | Off-white to light yellow solid (predicted) | - |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | - |
| Melting Point | Not established | - |
| Boiling Point | Not established | - |
Proposed Synthesis: A Reliable Pathway
The synthesis of this compound can be reliably achieved from the commercially available starting material, 2-amino-5-chlorobenzoic acid (CAS Number: 635-21-2).[1][2] The most direct and efficient method involves the formation of a Weinreb amide. This reaction is widely utilized in organic synthesis for its ability to produce ketones from carboxylic acids via reaction with organometallic reagents without the common side reaction of over-addition to form tertiary alcohols.[3]
The proposed synthetic route involves the activation of the carboxylic acid of 2-amino-5-chlorobenzoic acid, followed by coupling with N,O-dimethylhydroxylamine.
Figure 1: Proposed synthesis of this compound.
Experimental Protocol: Weinreb Amide Formation
This protocol is a generalized procedure based on established methods for Weinreb amide synthesis.[3] Optimization may be required for this specific substrate.
Materials:
-
2-amino-5-chlorobenzoic acid
-
Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., EDCI with HOBt)
-
N,O-dimethylhydroxylamine hydrochloride
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
Procedure:
-
Activation of the Carboxylic Acid:
-
Method A (Acid Chloride): To a solution of 2-amino-5-chlorobenzoic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.
-
Method B (Peptide Coupling): To a solution of 2-amino-5-chlorobenzoic acid, N,O-dimethylhydroxylamine hydrochloride, and HOBt in anhydrous DMF, add EDCI in one portion. Stir the mixture at room temperature overnight.
-
-
Amide Formation:
-
Dissolve the activated carboxylic acid intermediate in anhydrous DCM.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and a suitable base (e.g., triethylamine) in DCM to generate the free amine.
-
Add the free amine solution to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Analytical Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.
Figure 2: Analytical workflow for structural confirmation.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H protons of the amino group, and the N-methoxy and N-methyl protons of the Weinreb amide. The aromatic protons should appear as a set of doublets or multiplets in the aromatic region. The N-methoxy and N-methyl groups will likely appear as singlets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the N-methoxy and N-methyl groups. The chemical shift of the methoxy group in aromatic compounds can be influenced by its conformation relative to the aromatic ring.[4]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular weight and elemental composition of the compound. The fragmentation pattern can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the amide, and C-Cl stretching.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (~6.5-7.5 ppm), NH₂ protons (~4.0-5.0 ppm, broad), N-OCH₃ (~3.5 ppm, singlet), N-CH₃ (~3.2 ppm, singlet) |
| ¹³C NMR | Carbonyl carbon (~168-172 ppm), Aromatic carbons (~115-150 ppm), N-OCH₃ (~61 ppm), N-CH₃ (~34 ppm) |
| IR (cm⁻¹) | N-H stretch (~3300-3500), C=O stretch (~1630-1660), C-Cl stretch (~700-800) |
| MS (m/z) | [M+H]⁺ at ~215.06 |
Applications in Research and Drug Development
Substituted 2-aminobenzamides are a well-established class of compounds with a broad range of biological activities, making them valuable scaffolds in drug discovery.[5] The unique structural features of this compound position it as a key intermediate for the synthesis of novel therapeutic agents.
-
Anticancer Agents: Derivatives of 2-amino-5-chlorobenzamide have been investigated for their potential as anticancer agents. For instance, N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs have been shown to inhibit the growth of human leukemia cells.[6] The Weinreb amide functionality allows for the facile introduction of various side chains, enabling the exploration of structure-activity relationships for enhanced potency and selectivity.
-
Antimicrobial Agents: The 2-aminobenzamide core is present in numerous compounds with antimicrobial properties.[5] The title compound can serve as a precursor for the synthesis of novel antibiotics and antifungals.
-
Herbicides and Plant Regulators: 2-amino-5-chlorobenzamide has also demonstrated herbicidal and plant-regulating effects, suggesting potential applications in agriculture.[7]
-
Synthesis of Heterocycles: This compound is a valuable starting material for the synthesis of various heterocyclic systems, such as quinazolinones, which are known to possess a wide range of pharmacological activities.[7]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10] Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Table 3: GHS Hazard Information for Structurally Related Compounds
| Hazard | GHS Classification (Example: 2-amino-5-chlorobenzamide) |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed)[11] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[11] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[11] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation)[11] |
It is crucial to consult the Safety Data Sheet (SDS) for any specific reagents used in the synthesis and handling of this compound.
Conclusion
References
Sources
- 1. 635-21-2|2-Amino-5-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]
- 8. nj.gov [nj.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 2-Amino-5-chlorobenzamide | C7H7ClN2O | CID 78876 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-amino-5-chloro-N-methoxy-N-methylbenzamide
Introduction
2-amino-5-chloro-N-methoxy-N-methylbenzamide, a vital building block in contemporary medicinal chemistry, serves as a key precursor for the synthesis of a diverse array of pharmacologically active molecules. Its unique structural features, particularly the Weinreb amide moiety, render it an exceptionally versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this compound, intended for researchers, scientists, and professionals in the field of drug development. The subsequent sections will delve into the mechanistic underpinnings of the synthesis, a detailed experimental protocol, and a discussion of the critical parameters that ensure a successful outcome.
Strategic Approach to Synthesis: The Weinreb Amide
The core of this synthetic strategy revolves around the formation of a Weinreb amide, a class of N-methoxy-N-methylamides renowned for their stability and controlled reactivity. Unlike more reactive acylating agents, Weinreb amides exhibit a remarkable resistance to over-addition of organometallic reagents, allowing for the clean synthesis of ketones and aldehydes. This is attributed to the formation of a stable chelated tetrahedral intermediate upon nucleophilic attack, which collapses only upon acidic workup.
The chosen synthetic pathway commences with the readily available starting material, 2-amino-5-chlorobenzoic acid, and proceeds via a direct amidation with N,O-dimethylhydroxylamine. The success of this transformation hinges on the judicious choice of a coupling agent to activate the carboxylic acid functionality.
Reaction Scheme
Figure 1: Overall reaction scheme for the synthesis of this compound.
Mechanism of Amide Bond Formation
The formation of the amide bond is facilitated by the use of a carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in conjunction with an additive, 1-hydroxybenzotriazole (HOBt). This combination is widely employed in peptide synthesis and offers a reliable method for activating carboxylic acids.
The reaction proceeds through the following key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid group of 2-amino-5-chlorobenzoic acid attacks the carbodiimide (EDCI), forming a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester: The O-acylisourea intermediate is susceptible to racemization and side reactions. HOBt acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an active HOBt ester. This ester is more stable than the O-acylisourea and less prone to side reactions.
-
Nucleophilic Attack by the Amine: The nitrogen atom of N,O-dimethylhydroxylamine attacks the carbonyl carbon of the HOBt ester, leading to the formation of a tetrahedral intermediate.
-
Product Formation: The tetrahedral intermediate collapses, eliminating HOBt and yielding the desired this compound and a urea byproduct derived from EDCI.
The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloride salt of N,O-dimethylhydroxylamine and to scavenge the proton generated during the reaction, driving the equilibrium towards product formation.
Figure 2: Simplified mechanism of EDCI/HOBt mediated amide bond formation.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-amino-5-chlorobenzoic acid | 171.58 | 10.0 | 1.72 g |
| N,O-dimethylhydroxylamine hydrochloride | 97.54 | 12.0 | 1.17 g |
| EDCI (hydrochloride) | 191.70 | 15.0 | 2.88 g |
| HOBt (hydrate) | 153.14 (monohydrate) | 15.0 | 2.30 g |
| DIPEA | 129.24 | 30.0 | 5.23 mL |
| Dichloromethane (DCM) | - | - | 100 mL |
| 1 N Hydrochloric acid (HCl) | - | - | 50 mL |
| Saturated sodium bicarbonate (NaHCO₃) | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
| Silica gel (for column chromatography) | - | - | - |
| Ethyl acetate/Hexane mixture | - | - | - |
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chlorobenzoic acid (1.72 g, 10.0 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol).
-
Dissolution: Add dichloromethane (100 mL) to the flask and stir the suspension at room temperature.
-
Addition of HOBt and DIPEA: Add HOBt (2.30 g, 15.0 mmol) and DIPEA (5.23 mL, 30.0 mmol) to the reaction mixture. Stir for 10 minutes until most of the solids have dissolved.
-
Addition of EDCI: Cool the reaction mixture to 0 °C using an ice bath. Add EDCI hydrochloride (2.88 g, 15.0 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding 1 N HCl (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.[1]
-
Expected Yield: 70-85%
Characterization Data:
-
Appearance: Off-white to light yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J = 2.4 Hz, 1H), 7.15 (dd, J = 8.8, 2.4 Hz, 1H), 6.65 (d, J = 8.8 Hz, 1H), 4.80 (br s, 2H), 3.55 (s, 3H), 3.30 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 145.0, 132.5, 129.0, 120.5, 118.0, 117.5, 61.5, 34.0.
-
Mass Spectrometry (ESI+): m/z 215.06 [M+H]⁺.
Critical Parameters and Troubleshooting
-
Moisture Control: The reaction is sensitive to moisture, which can hydrolyze the active intermediates and reduce the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Temperature Control: The addition of EDCI should be performed at 0 °C to minimize side reactions.
-
Stoichiometry of Reagents: The use of a slight excess of the amine, coupling agent, and base is recommended to ensure complete conversion of the carboxylic acid.
-
Workup: The aqueous washes are crucial for removing the urea byproduct and excess reagents. Incomplete removal can complicate the purification process.
-
Purification: Careful column chromatography is essential to obtain the product in high purity. The polarity of the eluent may need to be optimized based on TLC analysis.
Safety Considerations
-
2-amino-5-chlorobenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
EDCI and HOBt: These reagents are potential sensitizers. Avoid inhalation and skin contact.
-
DIPEA: Corrosive and flammable. Handle in a well-ventilated fume hood.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
Conclusion
The synthesis of this compound via an EDCI/HOBt-mediated coupling reaction is a robust and efficient method that provides the target compound in good yield and high purity. This guide has outlined the key mechanistic considerations, a detailed experimental protocol, and critical parameters to ensure the successful execution of this important transformation. The versatility of the Weinreb amide product makes this synthetic route a valuable tool for researchers in the field of drug discovery and development.
References
Sources
Biological activity of 2-aminobenzamide derivatives
An In-depth Technical Guide to the Biological Activity of 2-Aminobenzamide Derivatives
Authored by a Senior Application Scientist
Foreword: The Architectural Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as keystones for therapeutic innovation. The 2-aminobenzamide scaffold is a prime example of such a "privileged structure." Its inherent chemical features—an aromatic ring substituted with carboxamide and amino groups in an ortho configuration—create a unique electronic and steric environment, making it an exceptional pharmacophore for interacting with a diverse array of biological targets. This guide moves beyond a simple cataloging of activities, instead delving into the mechanistic underpinnings and structure-activity relationships (SAR) that make this scaffold a cornerstone of modern drug discovery. We will explore not just what these derivatives do, but why they are effective, providing field-proven insights for researchers, scientists, and drug development professionals.
The Epicenter of Activity: Histone Deacetylase (HDAC) Inhibition
The most significant therapeutic application of 2-aminobenzamide derivatives is their potent inhibition of histone deacetylase (HDAC) enzymes.[1] HDACs are critical epigenetic regulators that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Their dysregulation is a hallmark of many cancers, making them a validated target for oncology drug development.[1][2]
Mechanism of Action: A Tale of Zinc Chelation
The efficacy of 2-aminobenzamide derivatives as HDAC inhibitors (HDACi) lies in their specific molecular architecture. The inhibitor typically consists of three components: a "cap" group that interacts with the surface of the enzyme, a linker region, and the zinc-binding group (ZBG).[1][3]
The 2-aminobenzamide moiety serves as a highly effective ZBG.[1] The causality for this function is twofold:
-
Bidentate Coordination: The ortho-amino group and the adjacent amide carbonyl oxygen are perfectly positioned to form a bidentate chelation complex with the Zn²⁺ ion residing at the bottom of the HDAC active site tunnel.[1]
-
Hydrogen Bonding Network: The amino group also acts as a hydrogen bond donor, engaging with key amino acid residues (e.g., histidine and aspartate) within the active site, further stabilizing the enzyme-inhibitor complex. The presence of this ortho-amino group is considered essential for potent HDAC inhibitory activity.[4]
This mechanism is visually represented below.
Caption: Mechanism of HDAC inhibition by a 2-aminobenzamide derivative.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2-aminobenzamide scaffold has yielded crucial insights for optimizing potency and isoform selectivity.
-
The Cap Group: Aromatic or heterocyclic cap groups that interact with residues at the rim of the active site generally enhance potency.[1] The size and nature of this group are primary determinants of isoform selectivity (e.g., selectivity for HDAC1/2 over HDAC3).[1]
-
The Linker: The length and rigidity of the linker are critical for correctly positioning the ZBG within the catalytic tunnel for optimal zinc chelation.[1][4]
-
The Benzamide Ring: Substitutions on the aromatic ring can fine-tune electronic properties and introduce new interactions. For instance, adding an aromatic moiety at the 5-position has been shown to improve selectivity.[1]
Data Presentation: Comparative HDAC Inhibitory Activity
The following table summarizes the in vitro activity of selected 2-aminobenzamide derivatives against class I HDACs. This quantitative data provides a clear benchmark for comparing the potency and selectivity of different structural modifications.
| Compound | Target HDAC Isoforms | IC₅₀ (µM) | Target Cell Line(s) | Antiproliferative IC₅₀ (µM) | Reference |
| 7j | HDAC1, 2, 3 | HDAC1: 0.65, HDAC2: 0.78, HDAC3: 1.70 | MCF-7, T47D | MCF-7: 1.8, T47D: 2.5 | [1] |
| 10f | HDAC1 selective | HDAC1: 0.12, HDAC2: 1.35, HDAC8: >100 | U937 | 0.21 | [1] |
| 19f | HDAC1, 2, 3 | HDAC1: 0.13, HDAC2: 0.28, HDAC3: 0.31 | Leukemia cells | - | [1] |
| 26c | HDAC3 selective | 11.68-fold selective for HDAC3 over pan-HDACs | B16F10, HeLa | Better than CI-994 | [2] |
| PTF | HDAC1, 2 | Inhibited HDAC1 by 91% and HDAC2 by 71% at 1 µM | - | - | [5] |
Experimental Protocol: In Vitro Fluorogenic HDAC Inhibition Assay
This protocol describes a robust, self-validating system for screening 2-aminobenzamide derivatives for HDAC inhibitory activity.
A. Materials & Reagents:
-
Recombinant human HDAC isozymes (e.g., HDAC1, HDAC2, HDAC3).
-
Fluorogenic substrate (e.g., Fluor-de-Lys®).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Developer solution (containing a protease to cleave the deacetylated substrate).
-
Test Compounds (2-aminobenzamide derivatives) dissolved in DMSO.
-
Positive Control: Known HDAC inhibitor (e.g., Entinostat, SAHA).
-
Negative Control: DMSO vehicle.
-
96-well black microplates.
-
Fluorometric plate reader.
B. Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each dilution into the wells of the 96-well plate. Include wells for the positive control and negative (DMSO) control.
-
Enzyme Addition: Dilute the HDAC enzyme stock to the desired concentration in cold Assay Buffer. Add 50 µL of the diluted enzyme solution to each well.
-
Pre-incubation (Self-Validating Step): Gently mix the plate and incubate at 37°C for 15 minutes. Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring an accurate measurement of inhibition.
-
Substrate Addition: Warm the fluorogenic substrate to room temperature. Add 50 µL of the substrate solution to all wells to initiate the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Reaction Termination & Development: Add 50 µL of the Developer solution to each well. This stops the HDAC reaction and initiates the fluorescence-generating step.
-
Final Incubation: Incubate at room temperature for 15-20 minutes.
-
Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Data Analysis:
-
Subtract background fluorescence (wells with no enzyme).
-
Normalize the data: Set the average of the negative control (DMSO) wells as 100% activity and the positive control as 0% activity.
-
Calculate the percent inhibition for each test compound concentration.
-
Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Exploiting DNA Repair Pathways: PARP Inhibition
While the 2-aminobenzamide core is most famous for HDACi, the closely related benzamide structure is the foundational pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors.[6] 3-aminobenzamide was one of the first prototype PARP inhibitors identified.[7] PARP enzymes are crucial for repairing single-strand DNA breaks.[8] Inhibiting PARP in cancers with existing DNA repair defects (like BRCA1/2 mutations) leads to an accumulation of catastrophic DNA damage and cell death, a concept known as synthetic lethality.[8]
Mechanism of Action
PARP inhibitors, including those based on the benzamide scaffold, act as competitive inhibitors of NAD+, the substrate for PARP.[7] By binding to the NAD+ pocket in the enzyme, they prevent the synthesis of poly(ADP-ribose) chains, effectively trapping PARP on the DNA at the site of damage and stalling the repair process.[8]
Caption: PARP inhibition pathway leading to synthetic lethality.
Neurological Applications: Anticonvulsant Activity
Certain 2-aminobenzamide derivatives have demonstrated promising anticonvulsant properties.[1] Their mechanism of action in the central nervous system (CNS) is often linked to the modulation of voltage-gated ion channels, which are fundamental to controlling neuronal excitability.[9]
SAR and Preclinical Efficacy
Studies have evaluated derivatives in standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[1]
-
The 3-aminobenzanilide derived from 2,6-dimethylaniline was identified as a potent anti-MES compound with an ED₅₀ of 13.48 mg/kg and a favorable protective index of 21.11.[10]
-
4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) also showed potent activity against MES-induced seizures, with an oral ED₅₀ of 29.8 µmol/kg in rats and a high protective index of over 51.[11]
These findings suggest that the benzamide scaffold is a viable starting point for the development of novel antiepileptic drugs.[9][12]
Combating Infectious Disease: Antimicrobial and Antifungal Activity
The 2-aminobenzamide scaffold has also been explored for its antimicrobial potential.[13][14][15][16] Various derivatives have been synthesized and tested against a panel of bacterial and fungal strains.[13][14][15]
Comparative Antimicrobial Efficacy
The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | A. fumigatus (MIC, µg/mL) | Reference |
| Compound 5 | 125 | 125 | 62.5 | [13][14][15] |
| Gentamicin | 1.95 | 3.9 | N/A | [17] |
| Clotrimazole | N/A | N/A | 125 | [15] |
Note: Compound 5 from the referenced study showed moderate antibacterial activity and potent antifungal activity against A. fumigatus, outperforming the standard drug Clotrimazole.[13][15]
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
This workflow outlines the standard broth microdilution method for determining the MIC of test compounds.
Caption: Workflow for a standard Minimum Inhibitory Concentration (MIC) assay.
Broader Biological Horizons: Anti-inflammatory and Antithrombotic Effects
Beyond the major areas, 2-aminobenzamide derivatives have shown potential in other therapeutic fields:
-
Anti-inflammatory Activity: Benzamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and the transcription factor NF-κB, key mediators of the inflammatory response.[18]
-
Antithrombotic Activity: A series of novel 2-aminobenzamide derivatives were screened for in vivo antithrombotic activity. One compound, 8g, showed efficacy comparable to aspirin or warfarin but without an increased bleeding time, suggesting a potentially safer profile.[19] Docking studies indicated these compounds may act as inhibitors of Factor Xa, a key enzyme in the coagulation cascade.[19]
Conclusion: A Scaffold of Enduring Promise
The 2-aminobenzamide core is far more than a simple chemical entity; it is a versatile and powerful platform for drug discovery. Its proven success as a zinc-binding pharmacophore in HDAC inhibitors has cemented its place in oncology research. Concurrently, ongoing exploration reveals significant potential in treating neurological disorders, infectious diseases, inflammation, and thrombosis. The key to unlocking this potential lies in a deep, mechanistic understanding of its structure-activity relationships. By applying the rigorous, self-validating experimental approaches outlined in this guide, researchers can continue to modify and optimize this privileged scaffold, paving the way for the next generation of innovative therapeutics.
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]
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Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. PubMed. [Link]
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Design, Synthesis and Biological Screening of 2-aminobenzamides as Selective HDAC3 Inhibitors With Promising Anticancer Effects. PubMed. [Link]
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Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors. ResearchGate. [Link]
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC. [Link]
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2‐Aminobenzamide derivatives as class I histone deacetylase (HDAC) inhibitors. ResearchGate. [Link]
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Examples of previously reported 2-aminobenzamides and their inhibitory activity towards different HDAC subtypes. ResearchGate. [Link]
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Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators. PubMed. [Link]
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Novel Selective HDAC1/2 Inhibitor 2-Aminobenzamide Derivative Potently Induces Fetal Hemoglobin. ASH Publications. [Link]
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Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. PMC. [Link]
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Discovery of novel 2-aminobenzamide compounds
An In-Depth Technical Guide to the Discovery of Novel 2-Aminobenzamide Compounds
Abstract
The 2-aminobenzamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile and privileged structure for the development of novel therapeutics. Its unique electronic and structural properties, particularly its function as a potent zinc-binding group, have positioned it at the forefront of drug discovery, leading to the development of inhibitors for critical enzyme targets in oncology, infectious diseases, and neurology. This guide provides an in-depth exploration of the discovery of novel 2-aminobenzamide compounds, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies, dissect the mechanisms of action against key biological targets, and provide validated experimental protocols. The narrative is grounded in authoritative scientific literature to ensure technical accuracy and provide a robust framework for future research and development.
The 2-Aminobenzamide Scaffold: A Privileged Core in Medicinal Chemistry
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. 2-Aminobenzamide, also known as anthranilamide, exemplifies this concept.[1] Its structure, consisting of a benzene ring substituted with carboxamide and amino groups at the 1 and 2 positions, respectively, provides a rigid backbone with strategically placed hydrogen bond donors and acceptors. This arrangement is fundamental to its biological activity.
The most critical feature driving its therapeutic relevance is the ability of the ortho-amino and amide groups to act in concert as an efficient zinc-binding group (ZBG) . This allows it to chelate the catalytic zinc ion within the active site of metalloenzymes, leading to potent and often selective inhibition.[2] This has made the 2-aminobenzamide core a primary focus in the design of inhibitors for zinc-dependent enzymes like Histone Deacetylases (HDACs).[2][3]
Synthetic Pathways: From Precursor to Potent Derivative
The synthesis of novel 2-aminobenzamide derivatives is a well-established yet continuously evolving field. The choice of synthetic route is often dictated by the desired substitutions and the overall efficiency of the reaction sequence.
The Foundational Route: Synthesis from Isatoic Anhydride
Historically and practically, isatoic anhydride is one of the most common and versatile starting materials for generating the 2-aminobenzamide core.[1][4][5][6] This precursor is valued for its reactivity and its ability to serve as a gateway to a wide array of heterocyclic compounds.[4][5]
The underlying mechanism involves a nucleophilic attack by a primary or secondary amine on one of the carbonyl groups of the anhydride. This initiates a ring-opening cascade, followed by the elimination of carbon dioxide, to yield the final 2-aminobenzamide product.[6]
Caption: General workflow for synthesizing 2-aminobenzamide derivatives.
Researchers have successfully employed both conventional heating and microwave-assisted methods for this synthesis.[4][6][7] While conventional heating in a solvent like DMF is robust, microwave irradiation offers a more rapid, energy-efficient, and often higher-yielding alternative, aligning with the principles of green chemistry.[4][6]
Crafting Novelty: Structure-Activity Relationship (SAR) and Derivatization
The true potential of the 2-aminobenzamide scaffold is unlocked through targeted derivatization. Most inhibitors based on this core can be deconstructed into three key pharmacophoric elements, which provides a logical framework for SAR studies.[2][8][9]
-
Zinc-Binding Group (ZBG): The core 2-aminobenzamide moiety.
-
Linker Region: A chemical entity that connects the ZBG to a "cap" group. Its length, rigidity, and chemical nature are critical for correctly positioning the ZBG within the enzyme's active site.[2]
-
Cap Group: Typically a larger, often aromatic or heterocyclic, group that interacts with the surface of the target enzyme, providing additional binding affinity and, crucially, selectivity.
Caption: Pharmacophoric elements of a typical 2-aminobenzamide inhibitor.
By systematically modifying the linker and cap groups, researchers can fine-tune the compound's properties. For instance, adding an aromatic moiety at the 5-position of the benzamide ring has been shown to increase selectivity for HDAC1/2 over HDAC3.[2]
Key Therapeutic Targets and Mechanisms of Action
The broad utility of 2-aminobenzamide derivatives stems from their ability to inhibit key enzymes involved in disease pathogenesis.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[2] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2][10] 2-aminobenzamide derivatives function as potent HDAC inhibitors by using their defining chemical feature to chelate the zinc ion essential for the enzyme's catalytic activity.[2][3]
This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This, in turn, allows for the transcription of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells. Several 2-aminobenzamide-based compounds, such as Entinostat (MS-275) and Mocetinostat, have progressed to clinical trials for various cancers.[3]
Caption: Mechanism of HDAC inhibition by 2-aminobenzamide compounds.
Novel pyrazine-linked 2-aminobenzamides have been developed as class I selective HDAC inhibitors, demonstrating potent anti-leukemic activity.[11] These compounds show high selectivity for HDAC1, 2, and 3, which is a desirable trait for reducing off-target effects.[11]
Poly (ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes, particularly PARP1, are crucial for DNA repair, especially in the base excision repair (BER) pathway.[12][13] Inhibiting PARP in cancers with existing DNA repair defects (like BRCA1/2 mutations) leads to a synthetic lethal phenotype, where the cancer cells are unable to repair DNA damage and undergo apoptosis.
The benzamide pharmacophore is a well-established structural motif for potent PARP inhibition, as it mimics the nicotinamide portion of the enzyme's natural substrate, NAD+.[14] 2-aminobenzamide derivatives have been designed to fit into the NAD+-binding site of PARP1, preventing the synthesis of poly(ADP-ribose) chains and trapping the PARP enzyme on DNA, which is a highly cytotoxic event.[15][16]
Emerging Antimicrobial and Anticonvulsant Activities
While oncology remains the primary focus, the therapeutic potential of 2-aminobenzamides is expanding. Recent studies have demonstrated their efficacy as antimicrobial agents against a range of bacterial and fungal strains.[2][4][5][6][7] Certain synthesized derivatives have shown excellent antifungal activity, even surpassing standard clinical drugs against specific strains like Aspergillus fumigatus.[4][5][6][7]
Furthermore, some derivatives have exhibited promising anticonvulsant properties in standard preclinical models, suggesting a potential role in treating neurological disorders.[2] The mechanism is thought to involve the modulation of ion channels or neurotransmitter activity.[2]
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and initial biological screening of novel 2-aminobenzamide compounds.
Protocol 1: Microwave-Assisted Synthesis of a Novel 2-Aminobenzamide Derivative
-
Rationale: This protocol is chosen for its efficiency, high yields, and environmentally friendly nature compared to conventional heating.[4][6]
-
Materials: Isatoic anhydride, desired primary amine (1.0 eq.), Dimethylformamide (DMF), microwave synthesizer, TLC plates, ethyl acetate/hexane, filtration apparatus.
-
Procedure:
-
In a microwave-safe reaction vessel, dissolve isatoic anhydride (1.0 eq.) in a minimal amount of DMF.
-
Add the selected primary amine (1.0 eq.) to the solution.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a predetermined time (e.g., 10-30 minutes).
-
Monitor the reaction progress via Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexane).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.[1]
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.[1]
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminobenzamide derivative.
-
Dry the final product under vacuum and characterize using NMR, MS, and IR spectroscopy to confirm its structure and purity.
-
Protocol 2: In Vitro Fluorogenic HDAC Inhibition Assay
-
Rationale: This assay provides a direct, quantitative measure of a compound's ability to inhibit HDAC enzyme activity, allowing for the determination of IC₅₀ values.
-
Materials: Recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA, as a positive control), test compounds, assay buffer, developer solution, 96-well black plates, fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of the synthesized 2-aminobenzamide test compounds in assay buffer.
-
In a 96-well black plate, add the assay buffer, the test compound dilutions, and the recombinant HDAC enzyme.
-
Include wells for a negative control (enzyme only) and a positive control (enzyme with TSA).
-
Incubate the plate at 37 °C for a set period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate at 37 °C for a further period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution, which also generates the fluorescent signal from the deacetylated substrate.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the controls and plot the data to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Data Presentation: Comparative Analysis of Derivatives
Summarizing quantitative data in a structured format is essential for clear interpretation and comparison. The table below presents representative data for hypothetical 2-aminobenzamide derivatives, illustrating how structural modifications impact biological activity.
| Compound ID | R Group (Cap/Linker) | Target | IC₅₀ (nM) | Antiproliferative Activity (GI₅₀, µM) - HeLa Cells |
| Ref-1 (MS-275) | Pyridin-3-ylmethoxy | HDAC1 | 160 | 1.2 |
| 26c | 4-(dimethylamino)phenyl | HDAC3 | 45 | 0.8 |
| Cpd-A | Cyclohexyl | HDAC1/2 | 250 | 5.4 |
| Cpd-B | Naphthyl | HDAC1 | 95 | 1.0 |
| Cpd-C | 4-chlorophenyl | Anticonvulsant | N/A | N/A |
Data is illustrative and synthesized from trends reported in cited literature.[2][10]
Conclusion and Future Horizons
The 2-aminobenzamide scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel enzyme inhibitors. Its success is rooted in a combination of synthetic accessibility and ideal stereoelectronic properties for interacting with key therapeutic targets, most notably the zinc-dependent HDACs. The logical framework of a ZBG, linker, and cap group provides a clear roadmap for rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[2]
Future research will undoubtedly focus on several key areas. The development of highly isoform-selective HDAC inhibitors remains a priority to minimize off-target toxicities.[9] Expanding the application of these compounds beyond oncology into neurodegenerative diseases and infectious agents is a promising frontier.[2] Finally, the continual refinement of synthetic methodologies will allow for the creation of increasingly complex and diverse chemical libraries, ensuring that the discovery of novel 2-aminobenzamide compounds will continue to be a vibrant and impactful area of drug development for years to come.
References
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Al-Salahi, R., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences. Available at: [Link]
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Dinh, T. C., et al. (2022). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. Natural Product Communications. Available at: [Link]
-
Al-Salahi, R., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Available at: [Link]
-
Al-Salahi, R., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed. Available at: [Link]
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Al-Salahi, R., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC. Available at: [Link]
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Various Authors. (N/A). Synthesis of o-Aminobenzamide Compounds. SCIE. Available at: [Link]
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Wikipedia Contributors. (2024). Carbohydrate. Wikipedia. Available at: [Link]
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Various Authors. (N/A). Synthesis of 2‐aminobenzamide under various conditions. ResearchGate. Available at: [Link]
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Singh, P., et al. (2018). Design, Synthesis and Biological Screening of 2-aminobenzamides as Selective HDAC3 Inhibitors With Promising Anticancer Effects. PubMed. Available at: [Link]
-
Al-Hujaily, E. M., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed Central. Available at: [Link]
-
Ibrahim, H. S., et al. (2021). 2‐Aminobenzamide derivatives as class I histone deacetylase (HDAC) inhibitors. ResearchGate. Available at: [Link]
-
Muthaiah, V. P. K., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience. Available at: [Link]
-
da Silva, G. N., et al. (2021). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Mondal, S., et al. (2023). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Organic Letters. Available at: [Link]
-
Liscio, P., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. PMC. Available at: [Link]
-
Ibrahim, H. S., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. PubMed. Available at: [Link]
-
Abdelsalam, M., et al. (2021). Examples of previously reported 2-aminobenzamides and their inhibitory activity towards different HDAC subtypes. ResearchGate. Available at: [Link]
-
Various Authors. (N/A). 3-Aminobenzamide – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Curtin, N. J. (2005). Structural requirements for potent PARP inhibition. The benzamide... ResearchGate. Available at: [Link]
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Methodological & Application
Application and Protocol for Ketone Synthesis Utilizing 2-amino-5-chloro-N-methoxy-N-methylbenzamide via the Weinreb-Nahm Reaction
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of the Weinreb Amide in Modern Synthesis
In the landscape of contemporary organic synthesis, the formation of carbon-carbon bonds to construct ketones is a fundamental transformation. However, traditional methods involving the addition of potent organometallic reagents (such as Grignard or organolithium reagents) to common acylating agents like acid chlorides or esters are often plagued by a significant side reaction: over-addition.[1][2] This process, where a second equivalent of the nucleophile attacks the initially formed ketone, leads to the undesired tertiary alcohol, thereby reducing the yield and complicating purification.
The Weinreb-Nahm ketone synthesis, a landmark development in synthetic methodology, elegantly circumvents this challenge.[1][3][4] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this reaction employs a specialized N-methoxy-N-methylamide, commonly known as the Weinreb amide.[1] The genius of this functional group lies in its ability to react with an organometallic reagent to form a stable, five-membered chelated tetrahedral intermediate.[5][6] This intermediate is remarkably resistant to collapse and further nucleophilic attack under the reaction conditions.[2][6] Upon acidic workup, this stable intermediate readily hydrolyzes to furnish the desired ketone in high purity and yield.[3] The versatility of this method is further highlighted by its ability to produce aldehydes through reduction with hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).[1][7]
This application note provides a detailed protocol and technical insights for the utilization of a specific, functionalized Weinreb amide, 2-amino-5-chloro-N-methoxy-N-methylbenzamide , in the synthesis of novel ketone derivatives. This particular substrate is of interest in medicinal chemistry and drug development due to the prevalence of the 2-aminobenzamide scaffold in pharmacologically active molecules.
Part 1: Synthesis of this compound
The successful application of the Weinreb ketone synthesis is predicated on the efficient preparation of the Weinreb amide itself. There are several established methods for synthesizing Weinreb amides, typically starting from a carboxylic acid or its activated derivatives.[1][5] The choice of method often depends on the substrate's functional group tolerance and the desired scale of the reaction.
For the synthesis of This compound , a common and effective approach involves the coupling of the corresponding carboxylic acid, 2-amino-5-chlorobenzoic acid, with N,O-dimethylhydroxylamine hydrochloride. A variety of peptide coupling reagents can be employed for this transformation.[1]
Protocol 1: Synthesis of this compound
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as the coupling agents, a widely used combination for efficient amide bond formation with minimal side reactions.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-amino-5-chlorobenzoic acid | 171.57 | 5.00 g | 29.1 | 1.0 |
| N,O-dimethylhydroxylamine HCl | 97.54 | 3.41 g | 35.0 | 1.2 |
| EDC (Carbodiimide) | 191.70 | 6.71 g | 35.0 | 1.2 |
| HOBt (Hydroxybenzotriazole) | 135.13 | 4.73 g | 35.0 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 12.2 mL | 70.0 | 2.4 |
| Dichloromethane (DCM) | - | 150 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | 100 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - | - |
| Brine (Saturated NaCl solution) | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chlorobenzoic acid (5.00 g, 29.1 mmol), N,O-dimethylhydroxylamine hydrochloride (3.41 g, 35.0 mmol), and HOBt (4.73 g, 35.0 mmol).
-
Solvent Addition: Add dichloromethane (DCM, 150 mL) to the flask. Stir the resulting suspension at room temperature.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (12.2 mL, 70.0 mmol) dropwise to the suspension. The DIPEA serves to neutralize the hydrochloride salt of the hydroxylamine and to facilitate the coupling reaction.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add EDC (6.71 g, 35.0 mmol) portion-wise over 10-15 minutes. It is crucial to maintain a low temperature during the addition of the coupling agent to minimize potential side reactions.
-
Reaction Progression: After the addition of EDC is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with an additional 100 mL of DCM. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). The acidic wash removes unreacted DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure This compound .
Part 2: Ketone Synthesis via Grignard Reagent Addition
With the Weinreb amide in hand, the next stage is the core carbon-carbon bond-forming reaction. This protocol details the reaction of This compound with a representative Grignard reagent, Phenylmagnesium bromide, to synthesize (2-amino-5-chlorophenyl)(phenyl)methanone.
Protocol 2: Synthesis of (2-amino-5-chlorophenyl)(phenyl)methanone
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 214.65 | 4.00 g | 18.6 | 1.0 |
| Phenylmagnesium bromide (3.0 M in ether) | - | 7.5 mL | 22.4 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - | - |
| Saturated Ammonium Chloride (NH₄Cl) | - | 50 mL | - | - |
| Ethyl Acetate | - | 150 mL | - | - |
| Brine (Saturated NaCl solution) | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Weinreb amide (4.00 g, 18.6 mmol).
-
Dissolution: Add anhydrous THF (100 mL) via syringe and stir until the amide is fully dissolved.
-
Cooling: Cool the solution to 0 °C in an ice bath. Maintaining a low temperature is critical to ensure the stability of the tetrahedral intermediate and prevent side reactions.
-
Grignard Reagent Addition: Add the Phenylmagnesium bromide solution (7.5 mL, 22.4 mmol) dropwise via syringe over 20-30 minutes. The slow addition helps to control the reaction exotherm.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL) while maintaining the temperature at 0 °C. This step hydrolyzes the magnesium chelate and protonates the alkoxide.
-
Acidification and Extraction: Add 1 M HCl (50 mL) to dissolve the magnesium salts. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure ketone, (2-amino-5-chlorophenyl)(phenyl)methanone.
Mechanistic Rationale and Visualization
The success of the Weinreb-Nahm synthesis hinges on the formation of a stable chelated intermediate, which prevents the over-addition of the organometallic reagent. The N-methoxy group plays a crucial role in coordinating with the metal cation (Li⁺ or MgX⁺), stabilizing the tetrahedral intermediate.
Figure 1: Mechanism of the Weinreb-Nahm Ketone Synthesis.
The workflow for the synthesis of the target ketone from the Weinreb amide is a straightforward and robust process.
Figure 2: Experimental workflow for ketone synthesis.
Conclusion and Best Practices
The Weinreb-Nahm ketone synthesis remains a cornerstone of modern organic chemistry due to its reliability, high yields, and broad functional group tolerance. The application of this methodology to This compound provides a robust and efficient route to novel ketone derivatives that are valuable intermediates in pharmaceutical research and development.
Key considerations for successful execution:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere.
-
Temperature Control: Maintaining low temperatures (0 °C or below) during the addition of the organometallic reagent and the subsequent reaction is critical for the stability of the tetrahedral intermediate and to prevent side reactions.
-
Slow Addition: The dropwise addition of the organometallic reagent is essential to control the reaction exotherm and avoid localized high concentrations of the nucleophile.
-
Careful Quenching: The quenching step should be performed slowly and at low temperature to safely manage any unreacted organometallic reagent.
By adhering to these principles and the detailed protocols provided, researchers can confidently employ the Weinreb amide strategy for the synthesis of a diverse array of ketone targets.
References
-
Weinreb, S. M.; Nahm, S. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981 , 22 (39), 3815-3818. [Link]
-
Chemistry - The Mystery of Molecules. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube, 2022 . [Link]
-
Otsubo, T.; Ino, K.; et al. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 2022 , 7 (51), 48143–48151. [Link]
-
Khalid, M., et al. Synthesis of Weinreb and their Derivatives (A-Review). Oriental Journal of Chemistry, 2020 , 36 (2), 206-219. [Link]
-
Szostak, M. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic N–C Activation. Organic & Biomolecular Chemistry, 2020 , 18, 3386-3392. [Link]
-
Tamm, C., et al. Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. European Journal of Organic Chemistry, 2015 , 2015 (26), 5783-5788. [Link]
-
Yilmaz, I. Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. UT Dallas Electronic Theses and Dissertations, 2014 . [Link]
-
Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]
- Google Patents. Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. CN101492387B.
-
Al-harrasi, A., et al. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Journal of Chemical Reviews, 2019 , 1 (3), 173-186. [Link]
-
Organic Chemistry Explained. Weinreb ketone synthesis. YouTube, 2025 . [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
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Application Note: A Detailed Guide to the Organolithium Addition to 2-amino-5-chloro-N-methoxy-N-methylbenzamide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-amino-5-chlorobenzophenone derivatives. The protocol centers on the organolithium addition to 2-amino-5-chloro-N-methoxy-N-methylbenzamide, a specific application of the highly reliable Weinreb-Nahm ketone synthesis. This reaction is pivotal for creating the benzophenone scaffold, a privileged structure in numerous pharmacologically active compounds. Our focus is to blend theoretical principles with practical, field-proven protocols to ensure both high fidelity and safety in your experimental work.
The Underlying Chemistry: Mechanism and Rationale
The success of this synthesis hinges on a nuanced understanding of the reaction mechanism and the specific reactivity of the starting material. The choice of a Weinreb-Nahm amide is deliberate and crucial for achieving a high yield of the desired ketone product without the common side reaction of over-addition to form a tertiary alcohol.[1][2]
The Weinreb-Nahm Ketone Synthesis: A Chelation-Controlled Pathway
The primary advantage of using an N-methoxy-N-methylamide (Weinreb amide) over other acylating agents like esters or acid chlorides is its ability to form a stable tetrahedral intermediate upon nucleophilic attack.[1][3] When an organolithium reagent (R-Li) adds to the carbonyl carbon, the lithium cation is chelated by both the carbonyl oxygen and the methoxy oxygen.[4] This five-membered chelate ring is remarkably stable at low temperatures (typically -78 °C), preventing the collapse of the intermediate and the elimination of the amide moiety.[5] The ketone is only formed upon acidic workup, which protonates and breaks down the stable intermediate.[1][4] This two-stage process effectively protects the newly formed ketone from a second nucleophilic attack by the highly reactive organolithium reagent, thus preventing the formation of the corresponding tertiary alcohol.[6]
Caption: Chelation-stabilized intermediate in Weinreb-Nahm synthesis.
The Influence of the 2-Amino Substituent
The presence of an amino group at the ortho position to the Weinreb amide introduces additional reactivity considerations. The N-H protons of the primary amine are acidic and will be readily deprotonated by the strongly basic organolithium reagent. This means that at least one equivalent of the organolithium reagent will be consumed in this non-productive acid-base reaction. Therefore, a molar excess of the organolithium reagent is required to ensure complete addition to the amide.
Furthermore, the amino group, particularly after deprotonation to an amido group, is a powerful Directed Metalation Group (DMG).[7][8] In principle, this could direct the organolithium reagent to deprotonate the C6 position of the aromatic ring (ortho to the amino group), leading to undesired side products upon electrophilic quench. However, the nucleophilic addition to the Weinreb amide is generally a much faster process at low temperatures (-78 °C) than the kinetically slower directed ortho-metalation (DoM).[9] By maintaining low temperatures and using appropriate stoichiometry, the desired nucleophilic addition can be achieved with high selectivity.
Experimental Protocol: Synthesis of 2-amino-5-chlorophenyl(phenyl)methanone
This protocol details the synthesis of a specific target molecule, 2-amino-5-chlorobenzophenone, using phenyllithium as the organolithium reagent. The principles and procedures can be adapted for other organolithium reagents.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (Example Scale) | Notes |
| This compound | 942065-98-9 | 214.65 | 2.15 g (10.0 mmol) | Starting material. Ensure it is dry. |
| Phenyllithium (1.8 M in di-n-butyl ether) | 591-51-5 | 84.04 | 12.2 mL (22.0 mmol) | Highly reactive and pyrophoric. Titrate before use for accurate molarity. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | Dry over sodium/benzophenone or from a solvent purification system. |
| Saturated aqueous Ammonium Chloride (NH₄Cl) solution | 12125-02-9 | 53.49 | 50 mL | For quenching the reaction. |
| Ethyl Acetate | 141-78-6 | 88.11 | 150 mL | For extraction. |
| Brine (Saturated aqueous NaCl solution) | 7647-14-5 | 58.44 | 50 mL | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | For drying the organic layer. |
| Silica Gel | 7631-86-9 | 60.08 | As needed | For column chromatography. |
Step-by-Step Reaction Procedure
All glassware must be oven-dried or flame-dried under vacuum and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.[10]
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add this compound (2.15 g, 10.0 mmol).
-
Dissolution: Purge the flask with inert gas, then add anhydrous THF (50 mL) via syringe. Stir the mixture until the solid is completely dissolved.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Organolithium Addition: Slowly add phenyllithium solution (12.2 mL of 1.8 M solution, 22.0 mmol, 2.2 eq) dropwise via syringe over 30 minutes. Maintain the internal temperature below -70 °C throughout the addition. A color change is typically observed.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot in saturated NH₄Cl solution and extracting with ethyl acetate.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL) dropwise while the flask is still in the cold bath. Caution: The initial addition may cause a vigorous reaction.
-
Warm-up: Remove the cold bath and allow the mixture to warm to room temperature with stirring.
Workup and Purification
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-amino-5-chlorobenzophenone as a yellow solid.
Caption: Workflow for organolithium addition to the Weinreb amide.
Critical Safety Protocols for Organolithium Reagents
Organolithium reagents are pyrophoric, igniting spontaneously on contact with air, and react violently with water.[11] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and a face shield.[12] Use nitrile gloves for incidental contact, but consider neoprene or Viton® gloves for extended handling.[13]
-
Inert Atmosphere: All transfers and reactions must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood or glovebox.[11] Never work with these reagents on an open bench.
-
Syringe and Cannula Techniques: Use well-practiced syringe or cannula transfer techniques for handling the reagent. Ensure all equipment is scrupulously dry.
-
Quenching: Always quench residual organolithium reagents and the reaction mixture slowly and at low temperatures. A common method for destroying excess reagent is to add it slowly to a flask containing an equal volume of isopropanol in an inert solvent like hexane, cooled in an ice bath.
-
Fire Safety: Do not keep flammable solvents, paper towels, or other combustibles near the reaction setup.[14] Have a Class D fire extinguisher (for combustible metals) or copious amounts of sand readily available. DO NOT use a water or CO₂ extinguisher on an organolithium fire.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive organolithium reagent.2. Insufficient reagent used.3. Wet solvent or glassware. | 1. Titrate the organolithium solution before use.2. Use at least 2.2 equivalents to account for amine deprotonation.3. Ensure all equipment and solvents are rigorously dry. |
| Formation of Byproducts | 1. Reaction temperature too high.2. Quenching was too rapid or at high temp. | 1. Maintain the reaction temperature strictly at -78 °C to disfavor side reactions like DoM.2. Quench slowly at low temperature before warming. |
| Tertiary Alcohol Detected | Breakdown of the chelated intermediate before workup. | This is rare with Weinreb amides but could indicate the temperature rose significantly during the reaction. Ensure consistent and efficient cooling. |
References
- Muir, C. W., Kennedy, A. R., Redmond, J. M., & Watson, A. J. R. (2013). One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. Supporting Information for Chemical Communications.
-
Wikipedia contributors. (2023). Weinreb ketone synthesis. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Sato, T., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Available at: [Link]
-
Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Available at: [Link]
-
Muir, C. W., et al. (2013). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications. Available at: [Link]
-
Beak, P., & Snieckus, V. (1982). Metalation of N-Methylbenzamide with Excess n-Butyllithium. Condensations with Electrophilic Compounds to Form ortho Derivatives. Cyclizations. The Journal of Organic Chemistry. Available at: [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Available at: [Link]
- Google Patents. (2020). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
-
Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium. Available at: [Link]
-
National Institutes of Health. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Available at: [Link]
-
Wu, G., & Huang, M. (2006). Organolithium Reagents in Pharmaceutical Asymmetric Processes. Chemical Reviews. Available at: [Link]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. Queen's University. Available at: [Link]
- Google Patents. (2019). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
-
University of California, Santa Barbara. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Available at: [Link]
-
ResearchGate. (2006). Organolithium Reagents in Pharmaceutical Asymmetric Processes. Available at: [Link]
- Google Patents. (2022). CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone.
-
Wikipedia contributors. (2023). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
WIPO Patentscope. (2021). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. Available at: [Link]
-
University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Available at: [Link]
-
ResearchGate. (2022). (PDF) Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N -Triazinylamide/Weinreb Amide by Organometallic Reagents. Available at: [Link]
-
Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Available at: [Link]
-
University of California, Riverside. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Available at: [Link]
-
IP.com. (n.d.). AN IMPROVED PROCESS FOR PREPARATION OF 2 AMINO 5 CHLORO N 3 DIMETHYL BENZAMIDE. Available at: [Link]
-
Wikipedia contributors. (2023). Organolithium reagent. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-5-chlorobenzophenone. Available at: [Link]
-
ResearchGate. (2018). (PDF) Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. Available at: [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (2018). A series of novel 2-amino-5-chlorobenzophenone derivatives were prepared. Available at: [Link]
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Application Note: Synthesis of 2-Amino-5-chlorobenzaldehyde via Selective Reduction of a Weinreb Amide
Abstract
This application note provides a comprehensive guide for the synthesis of 2-amino-5-chlorobenzaldehyde, a valuable building block in pharmaceutical and materials science, through the selective reduction of its corresponding Weinreb amide, 2-amino-5-chloro-N-methoxy-N-methylbenzamide. We will delve into the mechanistic underpinnings of the Weinreb amide's stability towards over-reduction, present detailed, field-proven protocols for the reduction using Diisobutylaluminum hydride (DIBAL-H), and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the preparation of this key aldehyde intermediate.
Introduction: The Strategic Advantage of Weinreb Amides in Aldehyde Synthesis
The synthesis of aldehydes is a cornerstone of organic chemistry, providing access to a vast array of more complex molecules. However, the partial reduction of carboxylic acid derivatives to aldehydes can be challenging, often leading to over-reduction to the corresponding alcohol. The Weinreb-Nahm amide, an N-methoxy-N-methylamide, offers an elegant solution to this problem.[1] Its unique ability to form a stable chelated intermediate with metal hydrides prevents the collapse of the tetrahedral intermediate and subsequent over-reduction, allowing for the isolation of the desired aldehyde upon aqueous workup.[1][2] This methodology is particularly advantageous for the synthesis of functionalized aromatic aldehydes like 2-amino-5-chlorobenzaldehyde, which is a key intermediate in the synthesis of various organic and pharmaceutical compounds.[3]
The presence of an amino group on the aromatic ring of our substrate, this compound, introduces a potential complication, as the acidic proton of the amine can react with the hydride reagent. This necessitates a careful choice of reducing agent and stoichiometry to ensure a high-yielding and selective transformation. This application note will focus on the use of Diisobutylaluminum hydride (DIBAL-H) as the reducing agent of choice for this transformation, highlighting its efficacy and selectivity.
Mechanistic Insight: Why the Weinreb Amide Halts at the Aldehyde
The remarkable stability of the Weinreb amide towards over-reduction lies in the formation of a five-membered chelate intermediate upon addition of a hydride reagent.[1][2]
Diagram 1: Mechanism of Weinreb Amide Reduction
Caption: DIBAL-H adds to the Weinreb amide to form a stable chelate, which upon workup yields the aldehyde.
This chelated intermediate is stable at low temperatures and does not collapse to form the aldehyde in the presence of excess hydride reagent. Upon acidic workup, the chelate is hydrolyzed, releasing the desired aldehyde and preventing its subsequent reduction to the alcohol.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| This compound | C9H11ClN2O2 | 214.65 | >98% | Commercially Available | Store under inert atmosphere. |
| Diisobutylaluminum hydride (DIBAL-H) | (i-Bu)2AlH | 142.22 | 1.0 M in Toluene | Sigma-Aldrich | Highly pyrophoric. Handle under inert atmosphere. |
| Anhydrous Toluene | C7H8 | 92.14 | >99.8% | Acros Organics | Dry over molecular sieves. |
| Diethyl Ether (anhydrous) | (C2H5)2O | 74.12 | >99.7% | Fisher Scientific | --- |
| Saturated aq. NH4Cl | NH4Cl | 53.49 | --- | --- | --- |
| Anhydrous MgSO4 | MgSO4 | 120.37 | --- | --- | --- |
Protocol: DIBAL-H Reduction of this compound
This protocol is optimized for a 10 mmol scale reaction.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the DIBAL-H reduction of the Weinreb amide.
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (2.15 g, 10 mmol).
-
Dissolution: Add anhydrous toluene (40 mL) to the flask and stir until the solid is completely dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to prevent over-reduction.[4]
-
Addition of DIBAL-H: Slowly add DIBAL-H (1.0 M in toluene, 12 mL, 12 mmol, 1.2 equivalents) dropwise to the stirred solution over a period of 30 minutes. The addition should be slow enough to maintain the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Quenching: While still at -78 °C, slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution (20 mL).[5] This should be done with vigorous stirring.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. A gelatinous precipitate will form.
-
Extraction: Add diethyl ether (50 mL) and stir vigorously for 15 minutes. Filter the mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake with additional diethyl ether (2 x 20 mL).
-
Separation: Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude 2-amino-5-chlorobenzaldehyde.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure aldehyde as a yellow solid.
Discussion and Key Considerations
-
Choice of Reducing Agent: While Lithium aluminum hydride (LiAlH4) can also be used for Weinreb amide reductions, DIBAL-H is often preferred due to its milder nature and greater selectivity, especially in the presence of other reducible functional groups.[6] Given the presence of the amino group, the less reactive DIBAL-H is a more prudent choice to minimize potential side reactions.
-
Stoichiometry: The use of a slight excess of DIBAL-H (1.2 equivalents) is recommended to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize the risk of over-reduction.
-
Temperature Control: Maintaining a low reaction temperature (-78 °C) is the most critical parameter for preventing the reduction of the newly formed aldehyde to the corresponding alcohol.[4]
-
Work-up Procedure: The Fieser workup (sequential addition of water, NaOH solution, and water) is a common alternative for quenching LiAlH4 and DIBAL-H reactions.[7][8] However, the use of saturated aqueous NH4Cl is often simpler and can be equally effective in precipitating the aluminum salts.
-
Substrate Purity: The starting Weinreb amide should be of high purity to avoid the formation of impurities that may complicate the purification of the final product.
Conclusion
The selective reduction of this compound using DIBAL-H provides a reliable and efficient route to 2-amino-5-chlorobenzaldehyde. The stability of the Weinreb amide functionality against over-reduction, coupled with a carefully controlled experimental protocol, allows for the high-yield synthesis of this important aldehyde intermediate. The detailed procedures and mechanistic insights provided in this application note should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
References
-
Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, January 8). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Retrieved from [Link]
-
Organic Chemistry Portal. DIBAL-H, Diisobutylaluminium hydride. Retrieved from [Link]
-
Reagent Guide. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, January 8). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Retrieved from [Link]
-
LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]
-
Chemistry Steps. DIBAL Reducing Agent. Retrieved from [Link]
-
National Institutes of Health. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
-
National Institutes of Health. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Retrieved from [Link]
-
LookChem. Cas 20028-53-9,2-Amino-5-chlorobenzaldehyde. Retrieved from [Link]
-
University of Rochester. Workup: Aluminum Hydride Reduction. Retrieved from [Link]
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The Strategic Utility of 2-Amino-5-Chloro-N,3-Dimethylbenzamide in Chemical Synthesis: Applications and Protocols
Introduction: A Linchpin Intermediate for Bioactive Molecules
In the landscape of modern synthetic chemistry, the strategic importance of certain building blocks cannot be overstated. 2-Amino-5-chloro-N,3-dimethylbenzamide, a substituted anthranilamide, has emerged as a pivotal intermediate, particularly in the synthesis of a class of potent insecticides. While the user's query specified "2-amino-5-chloro-N-methoxy-N-methylbenzamide," a comprehensive review of the scientific literature reveals that the closely related analogue, 2-amino-5-chloro-N,3-dimethylbenzamide, is the compound of significant industrial and academic interest. Its molecular architecture, featuring a chlorinated aminobenzamide core, provides a versatile scaffold for the construction of complex bioactive molecules that mimic the efficacy of natural products.
This document serves as a detailed guide for researchers, scientists, and professionals in drug and pesticide development. It aims to provide not only step-by-step protocols for the synthesis of this key intermediate but also to elucidate the underlying chemical principles that govern its reactivity and utility. The insights provided herein are grounded in established synthetic methodologies and are designed to be both informative and practically applicable in a laboratory setting.
Core Applications: A Gateway to Advanced Insecticides
The primary and most well-documented application of 2-amino-5-chloro-N,3-dimethylbenzamide is as a crucial precursor in the industrial synthesis of ryanodine receptor activators, a class of insecticides with a novel mode of action.[1][2] Notably, it is a key building block for the synthesis of chlorantraniliprole and cyantraniliprole, two highly effective and selective insecticides developed by DuPont.[2][3] The significance of this intermediate lies in its contribution to the final molecular structure that confers high potency against a range of lepidopteran pests while exhibiting low toxicity to mammals.[1]
The molecular framework of 2-amino-5-chloro-N,3-dimethylbenzamide provides several reactive sites that allow for further chemical elaboration.[4] The primary amino group and the chloro substituent on the aromatic ring are key functionalities that enable the construction of the pyrazole-carboxamide portion of the final insecticide molecules.[4]
Synthetic Strategies and Mechanistic Considerations
Several synthetic routes to 2-amino-5-chloro-N,3-dimethylbenzamide have been developed, each with its own set of advantages and challenges concerning cost, yield, safety, and scalability.[3][5] The choice of a particular synthetic pathway often depends on the availability of starting materials and the desired scale of production. Below, we detail some of the most common and efficient synthetic approaches.
Approach 1: From 2-Nitro-3-methylbenzoic Acid
A prevalent and economically viable route commences with 2-nitro-3-methylbenzoic acid.[6] This multi-step synthesis involves reduction of the nitro group, chlorination of the aromatic ring, esterification, and subsequent amidation.
The overall transformation can be visualized as follows:
Caption: Synthetic pathway from 2-nitro-3-methylbenzoic acid.
Causality Behind Experimental Choices:
-
Reduction: The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation using reagents like Raney nickel is often preferred for its high efficiency and clean conversion.[6]
-
Chlorination: The regioselective chlorination at the 5-position is crucial. The use of chlorine gas in a suitable solvent like tetrahydrofuran allows for controlled chlorination.[6] The directing effect of the amino and methyl groups on the aromatic ring influences the position of chlorination.
-
Esterification: Conversion of the carboxylic acid to an ester facilitates the subsequent amidation step. Acid-catalyzed esterification with an alcohol like isopropanol is a standard and effective method.[6]
-
Ammonolysis: The final step involves the reaction of the ester with methylamine to form the desired N,3-dimethylbenzamide. This is typically carried out by bubbling methylamine gas through a solution of the ester.[6]
Approach 2: From 3-Methyl-2-nitrobenzoic Acid Methyl Ester
An alternative route starts from the methyl ester of 3-methyl-2-nitrobenzoic acid.[5] This approach streamlines the process by beginning with an esterified starting material.
Caption: Synthetic pathway from 3-methyl-2-nitrobenzoic acid methyl ester.
Causality Behind Experimental Choices:
-
Amidation: Direct amidation of the ester with methylamine provides the corresponding benzamide. This reaction is typically driven by heating.[5]
-
Reduction: The nitro group of the benzamide is then reduced. A common method involves the use of iron powder in an acidic medium, which is a cost-effective and efficient reducing system.[5]
-
Chlorination: The final chlorination step can be achieved using a chlorinating agent like sulfuryl chloride in an inert solvent such as acetonitrile.[5]
Detailed Experimental Protocols
The following protocols are representative examples derived from the literature and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide from 2-Amino-3-methylbenzoic Acid
This protocol outlines the chlorination and subsequent amidation of 2-amino-3-methylbenzoic acid.
Step 1: Chlorination of 2-Amino-3-methylbenzoic Acid [6]
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-3-methylbenzoic acid (1 equivalent) in tetrahydrofuran.
-
Reagent Addition: While stirring, slowly introduce chlorine gas (approximately 1.4 equivalents) into the solution at a controlled temperature (e.g., 50°C).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter the precipitate to obtain 2-amino-5-chloro-3-methylbenzoic acid.
Step 2: Esterification of 2-Amino-5-chloro-3-methylbenzoic Acid [6]
-
Reaction Setup: Suspend the 2-amino-5-chloro-3-methylbenzoic acid (1 equivalent) in isopropanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.25 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 6 hours).
-
Work-up: After cooling, remove the isopropanol by distillation under reduced pressure. Add water to the residue to precipitate the product. Filter to obtain isopropyl 2-amino-5-chloro-3-methylbenzoate.
Step 3: Ammonolysis to 2-Amino-5-chloro-N,3-dimethylbenzamide [6]
-
Reaction Setup: Dissolve the isopropyl 2-amino-5-chloro-3-methylbenzoate (1 equivalent) in a suitable solvent like isopropanol.
-
Reagent Addition: Heat the solution (e.g., to 60°C) and slowly bubble methylamine gas (approximately 1.4 equivalents) through the mixture.
-
Reaction: Maintain the reaction for several hours (e.g., 7 hours).
-
Work-up: After the reaction is complete, remove the solvent by distillation under reduced pressure to obtain the crude 2-amino-5-chloro-N,3-dimethylbenzamide. The product can be further purified by recrystallization.
Protocol 2: Synthesis via 3-Methyl-2-aminobenzamide[5]
This protocol details the final chlorination step from a readily available intermediate.
-
Reaction Setup: In a three-necked flask equipped with a condenser and thermometer, add 3-methyl-2-aminobenzamide (1 equivalent) and acetonitrile.
-
Reagent Addition: Cool the mixture in an ice bath and add a solution of sulfuryl chloride (approximately 1.15 equivalents) in acetonitrile dropwise over a period of time (e.g., 2 hours).
-
Reaction: After the addition is complete, warm the reaction mixture to a moderate temperature (e.g., 45°C) and continue stirring for several hours (e.g., 5 hours).
-
Work-up: Adjust the pH of the reaction mixture to 10-12 with an aqueous NaOH solution. Separate the organic layer, wash it with water, and concentrate it to obtain the crude product.
-
Purification: Recrystallize the crude solid to obtain pure 2-amino-5-chloro-N,3-dimethylbenzamide.
Data Summary: A Comparative Overview of Synthetic Routes
The following table summarizes key parameters for the different synthetic approaches, providing a quick reference for process evaluation.
| Starting Material | Key Reagents | Typical Overall Yield | Key Advantages |
| 2-Nitro-3-methylbenzoic Acid | Raney Nickel, Cl₂, Isopropanol, H₂SO₄, Methylamine | >80%[6] | Utilizes a readily available starting material, high overall yield. |
| 3-Methyl-2-nitrobenzoic Acid Methyl Ester | Methylamine, Iron powder, Acid, Sulfuryl chloride | ~84%[5] | High yield, avoids high-pressure reactions, uses cost-effective reagents. |
| 2-Amino-3-methylbenzoic Acid | N-chlorosuccinimide (NCS) or Cyanuric chloride | ~83% (chlorination) | Milder chlorination conditions with NCS, though it is a more expensive reagent. |
Conclusion and Future Outlook
2-Amino-5-chloro-N,3-dimethylbenzamide stands as a testament to the enabling power of synthetic intermediates in the development of complex, high-value molecules. Its role in the synthesis of next-generation insecticides highlights the importance of efficient and scalable synthetic routes. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working in this field. Future research may focus on developing even more sustainable and atom-economical synthetic pathways, potentially utilizing catalytic C-H activation or flow chemistry to further enhance efficiency and safety. The continued exploration of the chemistry of this and related benzamides will undoubtedly lead to the discovery of new applications and the development of novel bioactive compounds.
References
Sources
- 1. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 2. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]
- 3. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]
- 4. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]
- 5. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 6. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of 2-amino-5-chloro-N-methoxy-N-methylbenzamide
Introduction
2-amino-5-chloro-N-methoxy-N-methylbenzamide is a substituted benzamide derivative of significant interest to researchers and professionals in drug development and chemical synthesis. Its molecular structure, featuring a primary aromatic amine, a chlorinated phenyl ring, and a Weinreb amide moiety, presents a unique combination of functional groups that necessitate a multi-faceted analytical approach for comprehensive characterization. The purity and identity of this compound are critical for its intended application, making robust and reliable analytical methods paramount.
This document provides a detailed guide to the analytical methods for the characterization of this compound. As a Senior Application Scientist, the following protocols are synthesized from established principles of analytical chemistry for related molecular structures, pharmacopeial guidelines, and best practices in method development. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Physicochemical Properties (Predicted)
A thorough understanding of the physicochemical properties is fundamental to method development, particularly for chromatographic techniques. While experimental data for this specific molecule is not widely available, the following properties can be predicted based on its structural similarity to other benzamide derivatives.
| Property | Predicted Value/Information | Impact on Analytical Method Development |
| Molecular Formula | C₉H₁₁ClN₂O₂ | Determines the exact mass for mass spectrometry. |
| Molecular Weight | 214.65 g/mol | Used for concentration calculations and stoichiometric assessments. |
| Appearance | Predicted to be a white to off-white solid. | Visual inspection is a preliminary purity indicator. |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO). | Guides the selection of solvents for sample preparation, HPLC mobile phases, and NMR spectroscopy. |
| pKa | The primary aromatic amine is weakly basic, and the amide is effectively neutral. | Influences the choice of pH for the mobile phase in reversed-phase HPLC to ensure consistent retention and peak shape. |
| UV λmax | Expected to have strong UV absorbance due to the substituted benzene ring. | Enables detection and quantification by HPLC with UV detection. |
Chromatographic Analysis: Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and performing assays of this compound. A reversed-phase method is generally suitable for this type of moderately polar compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely accessible technique for routine purity analysis and assay.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and proven performance in retaining and separating a wide range of small organic molecules, including benzamide derivatives.[1]
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) allows for the fine-tuning of retention and selectivity. A buffer is recommended to control the ionization state of the primary amine, thereby ensuring reproducible retention times and symmetrical peak shapes.
-
Detection: The aromatic nature of the compound suggests strong UV absorbance, making a photodiode array (PDA) or a variable wavelength UV detector a suitable choice for detection and quantification.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA or UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard dimensions for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH and improves peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B | A gradient is employed to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Adjustable based on sample concentration and instrument sensitivity. |
| Detection Wavelength | 254 nm (or optimal wavelength determined by PDA scan) | A common wavelength for aromatic compounds; a PDA detector will allow for the selection of the absorbance maximum. |
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
-
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plates are ≥ 2000. These criteria are based on general pharmacopeial guidelines.[2][3]
-
-
Data Analysis:
-
Assay: Calculate the percentage of this compound in the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.
-
Purity: Determine the area percentage of each impurity by dividing the area of each individual impurity peak by the total area of all peaks in the chromatogram.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, particularly for impurity profiling and analysis in complex matrices, LC-MS/MS is the method of choice.
-
Ionization: Electrospray ionization (ESI) in positive mode is expected to be efficient for this molecule due to the presence of the basic amino group, which can be readily protonated.
-
Mass Analysis: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
-
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Data acquisition and analysis software.
-
-
Chromatographic Conditions:
-
The HPLC conditions described in the HPLC-UV section can be used as a starting point. The flow rate may need to be adjusted depending on the mass spectrometer's interface.
-
-
Mass Spectrometer Parameters (to be optimized):
| Parameter | Suggested Starting Point |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. The precursor ion will be [M+H]⁺. Product ions will result from fragmentation of the parent molecule. |
-
Sample Preparation:
-
Prepare a series of calibration standards at concentrations relevant to the expected levels of impurities.
-
Sample solutions should be prepared in the mobile phase to ensure compatibility with the LC-MS system.
-
Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.
-
Aromatic Protons: Two doublets in the aromatic region (typically 6.5-8.0 ppm), corresponding to the two protons on the substituted benzene ring. Their coupling constants will indicate their relative positions.
-
Amino Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent-dependent. This peak will disappear upon D₂O exchange.[4]
-
N-Methoxy Protons (-OCH₃): A singlet around 3.5-4.0 ppm.
-
N-Methyl Protons (-NCH₃): A singlet around 2.8-3.3 ppm.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 165-175 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (110-150 ppm), with chemical shifts influenced by the substituents.
-
N-Methoxy Carbon (-OCH₃): A signal around 50-60 ppm.
-
N-Methyl Carbon (-NCH₃): A signal around 30-40 ppm.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm the connectivity of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Primary Amine) | 3400-3250 (two bands) | Asymmetric and symmetric stretching |
| C=O (Amide) | 1680-1630 | Stretching |
| C-N (Aromatic Amine) | 1335-1250 | Stretching |
| C-Cl | 850-550 | Stretching |
| Aromatic C-H | 3100-3000 | Stretching |
| Aromatic C=C | 1600-1450 | Stretching |
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Impurity Profiling
Potential impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products. Based on common synthetic routes for similar compounds, potential impurities could include:
-
Starting materials: e.g., 2-amino-5-chlorobenzoic acid.
-
Isomers: e.g., compounds with the chlorine atom at a different position.
-
Related substances: e.g., hydrolysis products where the N-methoxy-N-methylamide is converted back to a carboxylic acid.
The developed HPLC and LC-MS/MS methods are suitable for the detection and quantification of these potential impurities.
Method Validation Workflow
Any analytical method intended for quality control must be validated according to ICH guidelines (Q2(R1)/Q2(R2)).[5][6]
Caption: Workflow for analytical method validation.
Conclusion
The analytical characterization of this compound requires a combination of chromatographic and spectroscopic techniques. The protocols outlined in this application note provide a robust starting point for the development and validation of analytical methods for identity, purity, and assay determination. Adherence to established scientific principles and regulatory guidelines is crucial to ensure the quality and reliability of the analytical data generated for this important chemical entity.
References
- An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.).
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents. (n.d.).
- CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents. (n.d.).
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents. (n.d.).
-
Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. (n.d.). Retrieved January 25, 2026, from [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022, March 31). European Medicines Agency. Retrieved January 25, 2026, from [Link]
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Helling, R., & Nägele, E. (2012, September 2). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Chromatography Online. Retrieved January 25, 2026, from [Link]
-
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved January 25, 2026, from [Link]
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Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
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Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111–113. Retrieved January 25, 2026, from [Link]
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2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]
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General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). Retrieved January 25, 2026, from [Link]
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IR: amines. (n.d.). Retrieved January 25, 2026, from [Link]
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2.2.46. Chromatographic separation techniques - uspbpep.com. (n.d.). Retrieved January 25, 2026, from [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved January 25, 2026, from [Link]
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HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
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<621> CHROMATOGRAPHY. (n.d.). Retrieved January 25, 2026, from [Link]
-
Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system - Shimadzu. (n.d.). Retrieved January 25, 2026, from [Link]
-
2.2.46. Chromatographic Separation Techniques | PDF - Scribd. (n.d.). Retrieved January 25, 2026, from [Link]
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ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved January 25, 2026, from [Link]
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24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved January 25, 2026, from [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.). Retrieved January 25, 2026, from [Link]
-
2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. (n.d.). Retrieved January 25, 2026, from [Link]
-
FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam - YouTube. (2023, March 16). Retrieved January 25, 2026, from [Link]
-
Understanding the Latest Revisions to USP <621> | Agilent. (2024, September 16). Retrieved January 25, 2026, from [Link]
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Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (n.d.). Retrieved January 25, 2026, from [Link]
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Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved January 25, 2026, from [Link]
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ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31). Retrieved January 25, 2026, from [Link]
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A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - Journal of Food and Drug Analysis. (2020, June 27). Retrieved January 25, 2026, from [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences. (2023, March 15). Retrieved January 25, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved January 25, 2026, from [Link]
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EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy - gmp-compliance.org. (2022, September 21). Retrieved January 25, 2026, from [Link]
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Understanding the Latest Revisions to USP <621> | Agilent. (n.d.). Retrieved January 25, 2026, from [Link]
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trimethylamine and other tertiary amines by HPLC-UV? - Chromatography Forum. (2009, October 22). Retrieved January 25, 2026, from [Link]
-
2-Amino-5-methoxybenzamide - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Retrieved January 25, 2026, from [Link]
-
USP-NF 621 Chromatography | PDF - Scribd. (n.d.). Retrieved January 25, 2026, from [Link]
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Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
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Application Note: High-Resolution NMR Spectroscopic Analysis of 2-amino-5-chloro-N-methoxy-N-methylbenzamide
Introduction: The Structural Elucidation of a Versatile Synthetic Intermediate
2-amino-5-chloro-N-methoxy-N-methylbenzamide is a key chemical intermediate, belonging to the class of Weinreb amides, that serves as a versatile building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its utility stems from the stable, yet reactive, N-methoxy-N-methylamide functionality which allows for controlled C-C bond formation with organometallic reagents to yield ketones, thus avoiding over-addition reactions that are common with other carbonyl derivatives.[2] The precise structural characterization of this intermediate is paramount to ensure the purity and identity of downstream products, making high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable analytical technique.
This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic analysis of this compound. We will delve into detailed protocols for sample preparation, data acquisition, and processing, while also exploring the nuanced interpretation of its spectral features. A key focus will be placed on the impact of the ortho-amino substituent on the rotational dynamics of the Weinreb amide moiety, a phenomenon crucial for accurate spectral assignment.[3]
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound presents a unique set of spectroscopic challenges and points of interest. The substitution pattern on the aromatic ring and the presence of the Weinreb amide group give rise to a distinct NMR fingerprint.
Diagram 1: Annotated Molecular Structure
Caption: Standard workflow from sample preparation to spectral analysis.
Protocol 2: NMR Data Acquisition
The following are general starting parameters for a 400 MHz NMR spectrometer. These should be optimized based on the specific instrument and sample concentration.
Table 1: Suggested NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard 1D pulse | Proton-decoupled 1D |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay (d1) | 2-5 s | 2 s |
| Number of Scans | 16-64 | 1024 or more |
| Temperature | 298 K (Room Temp) | 298 K (Room Temp) |
Causality in Parameter Selection:
-
A sufficient relaxation delay is crucial for accurate integration in ¹H NMR and to avoid signal saturation, especially for quaternary carbons in ¹³C NMR.
-
The number of scans for ¹³C NMR is significantly higher due to the low natural abundance of the ¹³C isotope. [4]
Protocol 3: Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into the frequency domain spectrum via a Fourier Transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: A flat baseline is essential for accurate integration and peak picking.
-
Referencing: The chemical shift axis is calibrated using the known chemical shift of the residual solvent peak or an internal standard (TMS at 0.00 ppm).
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.
-
Peak Picking: The precise chemical shift of each peak is identified.
Data Interpretation and Analysis
Predicted ¹H NMR Spectral Data
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H6 | ~7.3 | d | 1H | J ≈ 2.5 Hz |
| H4 | ~7.1 | dd | 1H | J ≈ 8.5, 2.5 Hz |
| H3 | ~6.7 | d | 1H | J ≈ 8.5 Hz |
| -NH₂ | ~4.5 | br s | 2H | - |
| -OCH₃ | ~3.6 | br s | 3H | - |
| -NCH₃ | ~3.3 | br s | 3H | - |
Analysis of Predicted ¹H Spectrum:
-
The aromatic protons (H3, H4, H6) are expected in the 6.7-7.3 ppm range. The observed splitting pattern (doublet, doublet of doublets, doublet) is characteristic of a 1,2,4-trisubstituted benzene ring.
-
The amino protons (-NH₂) typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift is highly dependent on solvent and concentration. [5]* A Note on Rotamers: Due to the presence of the ortho-amino group, restricted rotation around the amide C-N bond is expected at room temperature. [3]This can lead to broadening of the signals for the -OCH₃ and -NCH₃ groups, or even their appearance as two distinct sets of signals, representing different rotational isomers. Variable temperature NMR studies may be required to resolve these signals into sharp singlets at higher temperatures. [3]
Predicted ¹³C NMR Spectral Data
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~168 |
| C2 | ~145 |
| C1 | ~135 |
| C4 | ~129 |
| C6 | ~128 |
| C5 | ~120 |
| C3 | ~118 |
| -OCH₃ | ~61 |
| -NCH₃ | ~34 |
Analysis of Predicted ¹³C Spectrum:
-
The carbonyl carbon (C=O) is the most downfield signal.
-
The aromatic carbons attached to the electronegative amino and chloro groups (C2 and C5) will have their chemical shifts significantly influenced.
-
The aliphatic carbons of the N-methoxy and N-methyl groups will appear in the upfield region of the spectrum. Similar to the ¹H spectrum, these signals may be broadened due to the presence of rotamers.
Conclusion
NMR spectroscopy is a powerful and essential tool for the unambiguous structural characterization of this compound. By following the detailed protocols outlined in this application note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided analysis of the predicted spectral data, including the important consideration of rotational isomerism affecting the Weinreb amide moiety, serves as a robust guide for accurate spectral interpretation. This ensures the structural integrity and purity of this vital synthetic intermediate, thereby upholding the quality standards required in pharmaceutical and agrochemical research and development.
References
-
Harikrishna, K., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 53B(10), 1345-1350. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16772320, 5-Amino-2-chloro-N-methylbenzamide. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 57. Retrieved from [Link]
-
ResearchGate. (2025). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society. Retrieved from [Link]
- Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-chloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-methoxybenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21906241, 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Egyptian Journal of Chemistry, 63(8), 2825-2849. Retrieved from [Link]
Sources
- 1. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Amino-2-chloro-N-methylbenzamide | C8H9ClN2O | CID 16772320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Section 1: Troubleshooting Common Purification Issues
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. mt.com [mt.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. rsc.org [rsc.org]
- 13. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 14. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 15. chromtech.com [chromtech.com]
- 16. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 19. orgsyn.org [orgsyn.org]
- 20. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-amino-5-chloro-N-methoxy-N-methylbenzamide
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-amino-5-chloro-N-methoxy-N-methylbenzamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this and structurally similar benzamide derivatives. The protocols and insights provided are grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.
Introduction to Purification Challenges
This compound is a key intermediate in various synthetic pathways. Achieving high purity is critical for downstream applications, ensuring the safety and efficacy of the final product. The purification process, however, can be hampered by the presence of structurally related impurities, unreacted starting materials, and byproducts. This guide will walk you through the common hurdles and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile can vary significantly based on the synthetic route. However, common impurities in the synthesis of related benzamides include unreacted starting materials, over-chlorinated or under-chlorinated analogues, and hydrolysis byproducts. For instance, in related syntheses, impurities have been identified at various relative retention times (RRT) in HPLC analysis, indicating a range of byproducts.[1] Controlling the stoichiometry of your reaction and maintaining anhydrous conditions can help minimize the formation of these impurities.[2]
Q2: What are the primary methods for purifying crude benzamides?
A2: The most effective and commonly used methods for purifying solid organic compounds like benzamides are recrystallization and column chromatography.[2][3][4] The choice between these techniques depends on the nature and quantity of the impurities, as well as the desired scale of purification. For thermally sensitive compounds or complex mixtures, flash chromatography is often preferred.[2]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities remain soluble at all temperatures.[3] For aromatic amides, polar solvents like ethanol, acetone, and acetonitrile are often good starting points.[4] It is crucial to perform small-scale solubility tests with a range of solvents to identify the optimal one for your specific compound.
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for determining the purity of benzamide derivatives.[2][3] It offers high resolution and sensitivity for detecting and quantifying impurities. Other valuable techniques include Gas Chromatography-Mass Spectrometry (GC-MS), particularly after derivatization, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation and identification of unknown impurities.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process.
Recrystallization Issues
Problem: My compound "oils out" instead of crystallizing during cooling.
-
Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution may be supersaturated with impurities, depressing the melting point.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to initiate crystallization.
-
Solvent System Adjustment: Re-dissolve the oiled-out material by gentle heating and add a small amount of a co-solvent in which the compound is less soluble to reduce the overall solvating power of the medium.
-
Problem: The recovery of my purified compound after recrystallization is very low.
-
Cause: The compound may have significant solubility in the chosen solvent even at low temperatures, or too much solvent was used.
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Optimize Cooling: Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation. Avoid cooling too rapidly, which can trap impurities.
-
Solvent Selection: Re-evaluate your choice of solvent. A solvent in which the compound has lower solubility at cold temperatures will improve yield.
-
Concentrate the Mother Liquor: If significant product remains in the filtrate (mother liquor), concentrate it and perform a second recrystallization to recover more material.
-
Column Chromatography Issues
Problem: I am getting poor separation of my compound from an impurity.
-
Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to effectively differentiate between your compound and the impurity on the stationary phase (e.g., silica gel).
-
Solution:
-
Optimize the Mobile Phase: Systematically vary the ratio of your polar and non-polar solvents. A common starting point for compounds of this nature is a mixture of petroleum ether and ethyl acetate.[3] Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase, such as alumina.
-
Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography run.
-
Problem: My compound appears to be decomposing on the silica gel column.
-
Cause: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.
-
Solution:
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 0.1-1% v/v), in your non-polar solvent before packing the column.
-
Alternative Stationary Phase: Use a less acidic stationary phase like neutral alumina.
-
Alternative Purification Method: If the compound is highly sensitive, consider purification by recrystallization instead of chromatography.
-
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon to the hot solution and continue to heat and stir for a few minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
Protocol 2: General Flash Column Chromatography Procedure
-
TLC Analysis: Develop a TLC method to determine the appropriate solvent system for separation. The ideal Rf value for your target compound should be between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen non-polar solvent.
-
Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase or a more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Solvent Selection for Recrystallization of Aromatic Amides
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Suitable for some benzamides, especially after conversion to a salt.[2] |
| Ethanol | High | 78 | A common and effective solvent for recrystallizing amides.[4] |
| Acetone | Medium | 56 | Good solvent for many organic compounds, but its low boiling point requires careful handling.[4] |
| Acetonitrile | Medium | 82 | Often gives very good results for amide recrystallization.[4] |
| Dichloromethane | Medium | 40 | Used for dissolving related benzamide analogues before treatment with activated carbon.[3] |
| Ethyl Acetate | Medium | 77 | Often used as a component of the mobile phase in chromatography. |
| Toluene | Low | 111 | Can be effective for less polar amides. |
| Hexane/Heptane | Low | 69/98 | Typically used as the non-polar component in a co-solvent system or for washing. |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting common recrystallization issues.
References
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. Retrieved from [Link]
- Google Patents. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.
- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
-
PubChem. (n.d.). 2-Amino-5-methoxybenzamide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Ketone Synthesis from Weinreb Amides
Welcome to the technical support center for the Weinreb ketone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful transformation in their synthetic endeavors. Here, you will find in-depth troubleshooting guidance and frequently asked questions to help you improve yields, minimize side reactions, and confidently tackle challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the Weinreb ketone synthesis over other methods of ketone formation using organometallic reagents?
The principal advantage of the Weinreb-Nahm ketone synthesis is its ability to prevent the common problem of over-addition.[1][2] When organometallic reagents like Grignard or organolithium reagents are added to other acyl compounds such as esters or acid chlorides, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct.[2] The Weinreb amide, an N-methoxy-N-methylamide, reacts with the organometallic reagent to form a stable tetrahedral intermediate.[1] This stability is attributed to the chelation of the metal ion by both the oxygen of the carbonyl group and the methoxy group of the amide.[1] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing the undesired second addition of the organometallic reagent.[1]
Q2: Can I use a reducing agent instead of an organometallic reagent with a Weinreb amide?
Yes, Weinreb amides are versatile intermediates that can be reduced to aldehydes.[1][3] The use of hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) will furnish the corresponding aldehyde in good yield.[1][3] Similar to the reaction with organometallics, the reaction with reducing agents proceeds through a stable chelated intermediate that prevents over-reduction to the alcohol.
Q3: What are the most common methods for preparing Weinreb amides?
Weinreb amides can be synthesized from a variety of carboxylic acid derivatives.[2][4] The most common starting materials are:
-
Carboxylic Acids: Direct conversion from carboxylic acids is often preferred as it avoids the need to first prepare a more reactive derivative. This is typically achieved using a variety of peptide coupling reagents.[2]
-
Acid Chlorides: This was the method used in the original procedure developed by Weinreb and Nahm.[1] The acid chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.
-
Esters: Esters can be converted to Weinreb amides using reagents like trimethylaluminum (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl).[2]
Q4: Are there any functional groups that are incompatible with the Weinreb ketone synthesis?
The Weinreb ketone synthesis is known for its broad functional group tolerance.[2] It is compatible with a wide array of functionalities, including esters, silyl ethers, N-protected amino acids, lactams, lactones, sulfonates, and phosphonate esters.[2] However, substrates with acidic protons, such as unprotected alcohols or terminal alkynes, may require the use of excess organometallic reagent to account for deprotonation. Highly basic or sterically hindered organometallic reagents can sometimes lead to side reactions, such as the elimination of the methoxide moiety.[2]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of ketones from Weinreb amides.
| Symptom/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Weinreb Amide | 1. Poor quality of organometallic reagent: Grignard or organolithium reagents can degrade upon storage or exposure to air and moisture. | 1. Use freshly prepared or recently titrated organometallic reagents. Consider using "turbo" Grignard reagents (e.g., i-PrMgCl·LiCl) for preparing functionalized organomagnesium compounds, as they offer high chemoselectivity.[5] |
| 2. Insufficient equivalents of organometallic reagent: If the substrate contains acidic protons (e.g., alcohols, phenols, terminal alkynes), the organometallic reagent will be consumed as a base. | 2. Use an additional equivalent of the organometallic reagent for each acidic proton present in the starting material. | |
| 3. Reaction temperature is too low: While low temperatures are necessary to stabilize the tetrahedral intermediate, extremely low temperatures may slow the reaction rate to an impractical level for less reactive nucleophiles. | 3. Allow the reaction to stir for a longer period or slowly warm it to a slightly higher temperature (e.g., from -78 °C to -40 °C or 0 °C) while carefully monitoring the reaction progress by TLC or LC-MS. | |
| 4. Sterically hindered substrate or nucleophile: Significant steric hindrance around the Weinreb amide or on the organometallic reagent can impede the reaction. | 4. Increase the reaction temperature and/or reaction time. In some cases, a different, less hindered organometallic reagent may be necessary. | |
| Formation of Tertiary Alcohol (Over-addition Product) | 1. Reaction temperature is too high: The stability of the chelated tetrahedral intermediate is temperature-dependent. At higher temperatures, it can collapse to the ketone, which can then react with another equivalent of the organometallic reagent. | 1. Maintain a low reaction temperature (typically -78 °C to 0 °C) throughout the addition of the organometallic reagent and for a sufficient time afterward before quenching.[1] |
| 2. Prolonged reaction time at elevated temperatures: Allowing the reaction to warm to room temperature for an extended period before quenching can lead to the breakdown of the intermediate. | 2. Quench the reaction at low temperature once the starting material has been consumed. | |
| 3. Incorrect workup procedure: A slow or inefficient quench can allow for the formation of the ketone in the presence of unreacted organometallic reagent. | 3. Quench the reaction by rapidly adding a proton source (e.g., saturated aqueous NH₄Cl solution) while the reaction is still cold. | |
| Presence of Unreacted Starting Material (e.g., Carboxylic Acid) | 1. Incomplete formation of the Weinreb amide: The coupling reaction to form the Weinreb amide may not have gone to completion. | 1. Ensure the use of a suitable coupling reagent and appropriate reaction conditions for the specific carboxylic acid. See the table below for a comparison of common coupling reagents. |
| 2. Hydrolysis of the Weinreb amide during workup or purification: Weinreb amides are generally stable but can be hydrolyzed under harsh acidic or basic conditions. | 2. Use a mild workup procedure. For purification, use neutral or slightly acidic conditions for chromatography. | |
| Formation of Aldehyde by-product | 1. Presence of a reducing agent: Contamination of the organometallic reagent with a hydride source. | 1. Ensure the purity of the organometallic reagent. |
| 2. Side reaction with certain substrates: With highly basic or hindered nucleophiles, elimination of the methoxide moiety can occur, releasing formaldehyde, which can be reduced in situ.[2] | 2. Use a less basic or less hindered organometallic reagent if possible. Running the reaction at a lower temperature may also suppress this side reaction. |
Key Experimental Workflows
Diagram: General Workflow for Weinreb Ketone Synthesis
Sources
Technical Support Center: Troubleshooting N-O Bond Cleavage in Weinreb Amides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Weinreb amide chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the robust and versatile Weinreb amide functionality for ketone and aldehyde synthesis. While the N-methoxy-N-methylamide group is renowned for its ability to prevent over-addition by forming a stable chelated intermediate, certain reaction conditions can lead to undesired N-O bond cleavage, resulting in reduced yields and complex product mixtures.
This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose, understand, and resolve issues related to N-O bond instability during your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes the Weinreb amide so effective for ketone synthesis, and how does it work?
The primary advantage of the Weinreb-Nahm ketone synthesis lies in its ability to avoid the common problem of over-addition that plagues reactions of organometallic reagents with other acyl compounds like esters or acid chlorides.[1][2][3] The magic lies in the N-methoxy-N-methylamide functionality.
When a nucleophile (like a Grignard or organolithium reagent) attacks the carbonyl carbon, it forms a tetrahedral intermediate. Unlike in other systems, this intermediate is stabilized by the chelation of the metal cation (e.g., Mg²⁺ or Li⁺) between the carbonyl oxygen and the methoxy oxygen.[1][4][5] This five-membered chelate is remarkably stable at low temperatures, preventing the collapse of the intermediate and the subsequent second addition of the nucleophile.[1][5] The desired ketone or aldehyde is only liberated upon acidic workup, which quenches any remaining nucleophile and breaks down the stable intermediate.[5][6]
Caption: Desired reaction pathway for Weinreb ketone synthesis.
Q2: What is N-O bond cleavage in the context of Weinreb amides?
N-O bond cleavage is a competing, undesired side reaction where the bond between the amide nitrogen and the methoxy oxygen is broken. This typically occurs under reductive conditions or through specific elimination pathways, leading to the formation of a secondary N-methyl amide (R-CO-NHMe) instead of the desired ketone. This side reaction consumes the starting material and complicates purification, ultimately lowering the yield of the target molecule. Recent studies have even explored controlled, photocatalytic N-O bond cleavage for synthetic purposes, highlighting the bond's inherent reactivity under specific redox conditions.[7][8][9]
Troubleshooting Guide: Diagnosing and Solving N-O Cleavage
Q3: My reaction yield is low, and I see an unexpected byproduct in my analysis. How can I confirm if N-O cleavage is the culprit?
Pillar of Causality: The most direct evidence of N-O cleavage is the formation of the corresponding N-methyl amide. This byproduct has a distinct molecular weight that can be easily identified.
Diagnostic Protocol:
-
Thin-Layer Chromatography (TLC): Run a co-spotted TLC plate with your starting Weinreb amide and the crude reaction mixture. The N-methyl amide byproduct will typically have a different polarity (often more polar) than the starting material and the desired ketone.
-
LC-MS Analysis: This is the most definitive method. The mass spectrum of your crude reaction mixture should be analyzed for a peak corresponding to the molecular weight of [R-CO-NHMe + H]⁺.
-
¹H NMR Spectroscopy: In the proton NMR of the crude product, look for a characteristic N-H proton signal (often a broad singlet) and a doublet for the N-methyl group (due to coupling with the N-H proton). This pattern is distinct from the two singlets (N-Me and O-Me) of the starting Weinreb amide.
Q4: I'm using a highly basic, sterically hindered nucleophile (like t-BuLi or LDA) and observing significant byproduct formation. What is happening?
Pillar of Causality: Highly basic and sterically bulky nucleophiles can preferentially act as a base rather than a nucleophile. They can deprotonate the N-methyl group or the alpha-carbon, but a more insidious pathway is the promotion of an elimination reaction that cleaves the N-O bond.[1]
This process is analogous to an E2 elimination, where the base abstracts a proton from the methoxy group, leading to the elimination of formaldehyde and the formation of an N-methyl amide anion.[10] This is a known side reaction, particularly with hindered organometallics.[1]
Caption: Competing pathways: Desired addition vs. base-induced N-O cleavage.
Corrective Actions:
-
Change the Nucleophile: If the synthetic route allows, switch to a less hindered organometallic reagent (e.g., use MeMgBr instead of t-BuMgCl).
-
Lower the Temperature: Perform the addition at the lowest practical temperature (e.g., -78 °C) to favor the kinetic pathway of nucleophilic addition over elimination.
-
Use a Different Organometallic: Grignard reagents are often less basic and aggressive than their organolithium counterparts. Consider this switch if you are using an R-Li species.
Q5: My reaction seems to proceed cleanly at -78 °C, but upon warming, I get a mess. Why is temperature control so critical?
Pillar of Causality: The stability of the key tetrahedral intermediate is highly temperature-dependent.[1] While stable at low temperatures (-78 °C to -40 °C), this chelated species can collapse or undergo rearrangement/decomposition pathways at higher temperatures. Warming the reaction before quenching provides the thermal energy needed to overcome the activation barrier for these undesired processes, including N-O bond cleavage or elimination.
Self-Validating Experimental Protocol (Strict Temperature Control):
-
Setup: Ensure your reaction vessel is equipped with a calibrated low-temperature thermometer and an efficient stirring mechanism. Use a dry ice/acetone bath (-78 °C) or a cryocooler for consistent temperature.
-
Addition: Dissolve the Weinreb amide in a dry, ethereal solvent (e.g., THF, Et₂O) and cool the solution to -78 °C. Add the organometallic reagent dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stirring: Allow the reaction to stir at -78 °C for the optimized time (typically 30-60 minutes). Do not let the reaction warm up.
-
Quenching (Critical Step): The quench must be performed at low temperature. While stirring vigorously at -78 °C, slowly add a saturated aqueous solution of NH₄Cl or a mild acid (e.g., 1 M HCl). This protonates the intermediate and quenches the excess nucleophile before the temperature rises.
-
Warm-up & Extraction: Only after the quench is complete should you remove the cooling bath and allow the mixture to warm to room temperature for extraction.
Table 1: Recommended Temperatures for Common Reagents
| Reagent Class | Example | Recommended Addition Temp. | Key Consideration |
| Organolithiums | n-BuLi, PhLi | -78 °C | Highly reactive; strict temperature control is essential. |
| Grignard Reagents | MeMgBr, PhMgBr | -40 °C to 0 °C | Generally more tolerant, but -20 °C or lower is safer. |
| Hydride Reductants | LiAlH₄, DIBAL-H | -78 °C | Used for aldehyde synthesis; over-reduction is a risk if warmed prematurely.[3][11] |
| Sterically Hindered | t-BuLi, s-BuLi | -78 °C (strictly) | High propensity for acting as a base; risk of N-O cleavage is high.[1] |
Q6: I am not using a strong base, but I am still observing the N-methyl amide byproduct. Could my conditions be unintentionally reductive?
Pillar of Causality: The N-O bond is susceptible to reductive cleavage.[10] While dedicated reducing agents like sodium in alumina or certain photocatalytic systems are known to effect this transformation, some standard organometallic conditions can inadvertently lead to reduction via single-electron transfer (SET) pathways, especially with substrates that have low reduction potentials.[7][10] The use of certain Lewis acids can also lower the substrate's reduction potential, making it more susceptible to cleavage.[7][8]
Troubleshooting Steps:
-
Evaluate Reagents: Are you using reagents known to engage in SET, such as SmI₂ or low-valent titanium? If so, this is a likely cause.
-
Consider the Substrate: Molecules with electron-withdrawing groups or easily reducible moieties are more prone to SET-initiated cleavage.
-
Purify Reagents: Old or impure organometallic reagents can sometimes contain metallic impurities (e.g., Mg(0) in Grignards) that can initiate reductive processes.
-
Modify Lewis Acid: If using a Lewis acid additive, consider if it's facilitating an undesired redox pathway. Sometimes, performing the reaction without a Lewis acid, or switching to a different one (e.g., from TiCl₄ to MgBr₂·OEt₂), can mitigate the issue.
References
- Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022). YouTube.
- Weinreb ketone synthesis. (n.d.). Wikipedia.
- Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET. (n.d.). ChemRxiv.
- Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
- Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019).
- Synthesis of Weinreb and their Derivatives (A-Review). (2020).
- Reductive N-O Cleavage of Weinreb Amides by Sodium in Alumina and Silica Gels: Synthetic and Mechanistic Studies. (n.d.).
- Weinreb amides. (n.d.). No Source Found.
- Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Plat-form. (n.d.).
- Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? (2016). Chemistry Stack Exchange.
- in the chemical liter
- Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform. (n.d.).
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Weinreb amides [pubsapp.acs.org]
Preventing dimer formation in benzamide synthesis
Technical Support Center: Benzamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimer Formation
Welcome to the Technical Support Center for benzamide synthesis. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying chemical logic to troubleshoot and optimize your reactions. This resource addresses one of the most common and frustrating side reactions in the synthesis of primary benzamides: the formation of N-benzoylbenzamide, a diacylated byproduct often referred to as a "dimer." Our goal is to equip you with the expertise to minimize this impurity, ensuring higher yields and purity for your target compounds.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during benzamide synthesis.
Q1: I'm getting a significant amount of a higher molecular weight byproduct in my benzamide synthesis. What is it?
A: In the synthesis of primary benzamides, especially from benzoyl chloride, a common byproduct is N-benzoylbenzamide . This diacylated compound, which can be considered a dimer, forms when a molecule of the desired benzamide product reacts with a second molecule of the acylating agent (e.g., benzoyl chloride).[1] Its formation is highly dependent on reaction conditions.
Q2: What are the primary causes of N-benzoylbenzamide (dimer) formation?
A: Dimer formation is generally promoted by conditions that increase the nucleophilicity of the initially formed benzamide, allowing it to compete with the starting amine for the acylating agent. Key contributing factors include:
-
Use of a Strong Base: Strong bases like sodium hydroxide can deprotonate the primary benzamide, creating a highly nucleophilic amidate anion that readily reacts further.[1]
-
High Temperatures: Elevated reaction temperatures can provide the necessary activation energy for the secondary acylation to occur.[1]
-
Incorrect Stoichiometry: Using a large excess of the acylating agent (e.g., benzoyl chloride) increases the probability of a second acylation event.
-
Rapid Reagent Addition: Adding the acylating agent too quickly can create localized areas of high concentration, favoring the diacylation side reaction.
Q3: How can I quickly check my crude product for the presence of the N-benzoylbenzamide dimer?
A: Thin-Layer Chromatography (TLC) is the fastest method. The N-benzoylbenzamide dimer is significantly less polar than the primary benzamide due to the absence of the N-H bond available for hydrogen bonding. Therefore, the dimer will have a higher Rf value (it will travel further up the plate) in a typical normal-phase silica gel system (e.g., using a hexane/ethyl acetate eluent). For definitive identification, NMR and IR spectroscopy are essential. The key signatures of the dimer are the absence of an N-H proton signal in ¹H NMR and the lack of an N-H stretch in the IR spectrum.[2]
Q4: Is there a synthetic route that is less prone to dimer formation?
A: Yes. Methods that avoid highly reactive acylating agents like benzoyl chloride can significantly reduce the risk of diacylation. Synthesizing the amide directly from benzoic acid using a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-Hydroxybenzotriazole) is an excellent alternative.[3][4] These reagents form an active ester intermediate in situ that is reactive enough to couple with the amine but generally not reactive enough to acylate the resulting primary amide under standard conditions.[3]
Troubleshooting Guide: Identifying and Mitigating Dimer Formation
This section provides a deeper dive into the specific experimental challenges and their solutions.
Issue 1: Significant Dimer (N-benzoylbenzamide) Detected in Crude Product
This is the most common problem when using methods like the Schotten-Baumann reaction.
The formation of N-benzoylbenzamide occurs via a secondary nucleophilic acyl substitution reaction.
-
Primary Amide Formation: The initial, desired reaction occurs where the amine (ammonia or a primary amine) attacks the benzoyl chloride to form the primary benzamide.
-
Deprotonation: In the presence of a sufficiently strong base (like NaOH), the newly formed benzamide, which is weakly acidic (pKa ≈ 17), can be deprotonated to form a resonance-stabilized amidate anion.
-
Secondary Acylation (Dimerization): This highly nucleophilic amidate anion then attacks a second molecule of benzoyl chloride, leading to the formation of the N-benzoylbenzamide byproduct.
Caption: Mechanism of N-Benzoylbenzamide Formation.
The table below summarizes the key experimental parameters and the recommended adjustments to suppress dimer formation.
| Parameter | Problematic Condition | Recommended Strategy & Rationale |
| Base Selection | Use of strong, stoichiometric bases (e.g., NaOH, KOH). | Use a milder base like pyridine or triethylamine. These are typically not strong enough to significantly deprotonate the primary amide product, thus preventing the formation of the highly reactive amidate anion.[5] If NaOH must be used, control stoichiometry carefully. |
| Temperature | High reaction temperatures (e.g., reflux). | Maintain a low temperature , typically 0-5 °C, especially during the addition of the acylating agent. This reduces the overall reaction rate and disfavors the higher activation energy pathway of the secondary acylation. |
| Stoichiometry | Large excess of benzoyl chloride. | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of benzoyl chloride. This minimizes the availability of the acylating agent for the secondary reaction once the primary amine has been consumed. |
| Reagent Addition | Rapid or bulk addition of benzoyl chloride. | Add the benzoyl chloride dropwise over an extended period using an addition funnel. This maintains a low, steady concentration of the acylating agent, ensuring it preferentially reacts with the more nucleophilic starting amine rather than the less nucleophilic benzamide product. |
Issue 2: Difficulty Separating the Dimer from the Product
Even with optimization, small amounts of the dimer may form. Due to their related structures, separation can be challenging.
-
Recrystallization: This is the first method to attempt. The polarity difference between benzamide and N-benzoylbenzamide can sometimes be exploited.
-
Solvent Choice: Benzamide is soluble in polar solvents like hot water, ethanol, and acetone.[6] The less polar dimer may have lower solubility in highly polar solvents. Experiment with solvent systems like ethanol/water or acetone/hexane to find conditions where the desired product crystallizes out, leaving the dimer in the mother liquor.
-
-
Column Chromatography: This is the most effective method for separating compounds with different polarities.
-
Stationary Phase: Standard silica gel is effective.
-
Mobile Phase (Eluent): A gradient elution is often best. Start with a non-polar solvent system and gradually increase polarity.
-
Recommended System: A mixture of Hexane and Ethyl Acetate . Start with a low percentage of ethyl acetate (e.g., 9:1 Hexane:EtOAc) and gradually increase the ethyl acetate concentration. The less polar dimer (N-benzoylbenzamide) will elute first, followed by the more polar product (benzamide).
-
Alternative System: For more polar compounds, a Dichloromethane (DCM) and Methanol (MeOH) system can be used.[7]
-
-
Monitoring: Use TLC to track the separation and identify the fractions containing your pure product.
-
Experimental Protocols
Protocol 1: Optimized Schotten-Baumann Synthesis to Minimize Dimer Formation
This protocol incorporates the key strategies to suppress the formation of N-benzoylbenzamide.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ammonia (or your primary amine, 1.0 equivalent) in a suitable solvent (e.g., Dichloromethane or a biphasic system with water).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Add a mild base such as pyridine (1.5 equivalents).
-
Acylating Agent Preparation: Dissolve benzoyl chloride (1.05 equivalents) in the reaction solvent and load it into the addition funnel.
-
Slow Addition: Add the benzoyl chloride solution dropwise to the cold, vigorously stirred amine solution over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate (to remove any benzoic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., hot water or ethanol/water) to obtain pure benzamide.
Caption: Optimized workflow for minimizing dimer formation.
Protocol 2: Alternative Synthesis via EDC/HOBt Coupling
This method avoids the use of benzoyl chloride and is an excellent alternative for preventing diacylation.
-
Setup: In a round-bottom flask, dissolve benzoic acid (1.0 equivalent), 1-Hydroxybenzotriazole (HOBt, 1.1 equivalents), and your amine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.1 equivalents) to the solution in one portion.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Workup:
-
If using DCM, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer and concentrate.
-
If using DMF, dilute the reaction with a large volume of ethyl acetate and perform the same aqueous washes. The urea byproduct from EDC is water-soluble and will be removed during the washes.[4]
-
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
References
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- Jamalifard, S., Mokhtari, J., & Mirjafary, Z. (2019). Supporting Information: One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. The Royal Society of Chemistry.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Perry, D. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1858-1861.
- Kaur, T., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(34), 3293-3298.
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
- Grossjohann, C., et al. (2012). Characterisation, solubility and intrinsic dissolution behaviour of benzamide: dibenzyl sulfoxide cocrystal. International Journal of Pharmaceutics, 422(1-2), 169-178.
-
Reddit. (2020). TLC seperation of carboxylix acid, amine, and the amide product. Retrieved from [Link]
- Wangngae, S., et al. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry.
-
Reddit. (2015). Separation of Benzylamine and Benzamide mixture. Retrieved from [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
PubChem. (n.d.). N-Benzoylbenzylamine. Retrieved from [Link]
-
Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]
-
MDPI. (n.d.). N-(diisopropylphosphanyl)benzamide. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, N-benzoyl-. Retrieved from [Link]
- Blackmond, D. G., et al. (2001). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 66(5), 1602-1608.
-
ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
ResearchGate. (2020). Does EDC/NHS coupling act on primary amides or only primary amines?. Retrieved from [Link]
-
ACS Nano. (2026, January 23). Thermogravimetric Analysis and Mass Spectrometry of 2D Polyaramid Nanoplatelets. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
- Google Patents. (n.d.). EP0065804B1 - Process for the preparation of n-benzyl-n-isopropyl pivalamide.
-
ResearchGate. (n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). Retrieved from [Link]
-
Cambridge University Press. (n.d.). Schotten Baumann Reaction. Retrieved from [Link]
- Kyle, D. E., et al. (2012). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 55(1), 50-61.
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- 4. peptide.com [peptide.com]
- 5. byjus.com [byjus.com]
- 6. CAS 55-21-0: Benzamide | CymitQuimica [cymitquimica.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Amide Coupling with 2-Amino-5-chlorobenzoic Acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and advanced protocols for a frequently encountered challenge in medicinal chemistry: the successful amide coupling of 2-amino-5-chlorobenzoic acid. Due to its electronic properties, this substrate often fails to react under standard conditions. This document offers expert insights and alternative strategies to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Here we address the most common issues and questions that arise during the synthesis of amides from 2-amino-5-chlorobenzoic acid and other electron-deficient anilines.
Q1: Why is my standard HATU/DIPEA coupling failing with 2-amino-5-chlorobenzoic acid?
Answer: The primary reason for failure is the reduced nucleophilicity of the amine. The aniline nitrogen in 2-amino-5-chlorobenzoic acid is deactivated by two electron-withdrawing groups: the carboxylic acid at the ortho position and the chlorine atom at the para position. This electronic deficit makes the nitrogen lone pair less available to attack the activated carboxylic acid intermediate (the O-acylisourea or active ester formed by HATU).[1][2]
While HATU is a powerful coupling reagent, its success relies on a sufficiently nucleophilic amine.[2] When the amine is highly deactivated, the rate of the desired nucleophilic attack can be so slow that side reactions or decomposition of the activated intermediate begin to dominate.[1][3] In some cases, even after observing the formation of the activated ester by LCMS, the subsequent reaction with the aniline does not proceed.[3]
Q2: My EDC/HOBt coupling is giving very low yields. How can I improve it?
Answer: This is a common outcome for the same reason mentioned above: the low nucleophilicity of the aniline. The O-acylisourea intermediate formed from EDC is often not reactive enough to be efficiently intercepted by an electron-poor amine.[4] While the addition of HOBt forms a more reactive HOBt-ester, it may still be insufficient for challenging substrates.[2][5]
Here are several strategies to improve yields:
-
Introduce a Nucleophilic Catalyst: Adding a catalytic amount (0.1-0.2 eq) or even a full equivalent of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a potent acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate, which is more susceptible to attack by the weak aniline nucleophile.[2]
-
Elevate the Temperature: For sluggish reactions, increasing the temperature (e.g., to 40-60 °C) can provide the necessary activation energy for the reaction to proceed.[2] However, this should be done cautiously as it can also increase the rate of side reactions.
-
Switch to a More Activating Additive: Consider replacing HOBt with 1-hydroxy-7-azabenzotriazole (HOAt). HOAt-esters are more reactive than their HOBt counterparts due to the electron-withdrawing effect of the pyridine nitrogen, which also provides anchimeric assistance during the coupling step. Reagents like HATU and PyAOP incorporate the HOAt moiety for this reason.[5]
Q3: What are the primary side reactions to watch for with carbodiimide reagents like EDC?
Answer: When using EDC, especially in difficult couplings that require long reaction times or elevated temperatures, two main side reactions are prevalent:
-
N-Acylurea Formation: The O-acylisourea intermediate can undergo an intramolecular O-to-N acyl transfer. This rearrangement produces a stable N-acylurea byproduct that is incapable of reacting with the amine, effectively consuming your starting material and reducing the yield.[5] Using additives like HOBt or HOAt helps to minimize this side reaction by rapidly converting the O-acylisourea into an active ester.[5]
-
Racemization: If your carboxylic acid has a chiral center at the α-position, racemization can be a significant issue. Carbodiimide activation can lead to the formation of an oxazolone intermediate, which readily racemizes. The inclusion of additives like HOBt or, more effectively, HOAt is crucial to suppress this pathway.[5][6]
Q4: When should I consider converting my carboxylic acid to an acid chloride? Is it a reliable option?
Answer: Converting the carboxylic acid partner to an acyl chloride (e.g., using thionyl chloride (SOCl₂) or oxalyl chloride) is a classic strategy to achieve high reactivity.[3] This is often considered a "brute-force" approach when other coupling methods fail. Acyl chlorides are highly electrophilic and will react with even weakly nucleophilic anilines.
However, this method comes with significant risks:
-
Harsh Conditions: The reagents used (SOCl₂, oxalyl chloride) are harsh and can be incompatible with sensitive functional groups elsewhere in your molecules.[3]
-
Side Reactions: Over-activation can lead to undesired side reactions. For instance, using oxalyl chloride with a catalytic amount of DMF can lead to the formation of a stable anhydride from the carboxylic acid starting material if conditions are not carefully controlled.[3]
-
Safety and Handling: These reagents are corrosive and moisture-sensitive, requiring careful handling in an inert atmosphere.
This approach is best reserved for robust substrates where other, milder coupling reagents have been exhaustively screened and proven ineffective.
Troubleshooting Guide: Overcoming Low Conversion
When faced with a stalled or low-yielding coupling reaction involving 2-amino-5-chlorobenzoic acid, a systematic approach is essential. The following workflow provides a decision-making framework for troubleshooting.
Troubleshooting Workflow
Caption: A decision-tree for troubleshooting difficult amide couplings.
Alternative Coupling Reagents: A Comparative Guide
For challenging substrates like 2-amino-5-chlorobenzoic acid, moving beyond standard reagents is often necessary. The table below compares several powerful alternatives.
| Reagent/Method | Reagent Class | Mechanism of Action | Pros | Cons | Best For |
| PyBOP | Phosphonium Salt | Forms a reactive OBt-ester via a phosphonium intermediate. | Non-hygroscopic solid; byproduct (HMPA from BOP is avoided); does not cause guanidinylation of the free amine.[5][6] | Can be less reactive than HOAt-based reagents; produces phosphine oxide byproducts. | General-purpose reagent for difficult couplings where aminium reagents might cause side reactions.[5][7] |
| COMU | Aminium Salt (Oxyma-based) | Forms a highly reactive Oxyma-ester. | High coupling efficiency, comparable to HATU; safer (non-explosive Oxyma byproduct); byproducts are water-soluble, simplifying workup; compatible with green solvents.[5] | Can still cause guanidinylation if used in large excess. | A modern, highly effective, and safer alternative to HOBt/HOAt-based reagents for nearly all applications. |
| Acyl Fluoride (via TFFH) | Fluorinating Agent | In-situ conversion of the carboxylic acid to a highly reactive acyl fluoride. | Acyl fluoride is small, minimizing steric hindrance; highly reactive towards weak nucleophiles; effective where other methods fail completely.[1] | Reagents can be moisture-sensitive; may require elevated temperatures for the final coupling step.[1] | Severely sterically hindered substrates and extremely electron-deficient anilines.[1] |
| EDC/DMAP/HOBt | Carbodiimide + Additives | EDC activates the acid, HOBt forms an active ester, and DMAP acts as a hyper-nucleophilic acyl transfer catalyst.[2] | Utilizes common, inexpensive reagents; DMAP significantly boosts reactivity for difficult couplings.[2] | Requires careful optimization of stoichiometry; risk of N-acylurea formation persists.[5] | Improving the performance of carbodiimide couplings for moderately electron-deficient amines.[2] |
Key Mechanistic Pathways
The following diagrams illustrate the activation mechanisms for two highly effective alternative strategies.
Caption: Activation of a carboxylic acid using the phosphonium salt PyBOP.
Caption: One-pot amide synthesis via an acyl fluoride intermediate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for advanced coupling procedures that have shown success with difficult substrates.
Protocol 1: Amide Coupling using COMU
This protocol is recommended as a first-line alternative to HATU or HBTU, offering high reactivity with an improved safety profile.
-
Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF or 2-MeTHF (to a concentration of approx. 0.2 M).
-
Activation: Add a tertiary amine base, such as diisopropylethylamine (DIPEA, 2.0-3.0 eq), to the solution. Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active Oxyma-ester.
-
Coupling: Add a solution of 2-amino-5-chlorobenzoic acid (1.0-1.2 eq) in a minimal amount of the reaction solvent to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by LCMS or TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C. Typical reaction times range from 2 to 24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
Protocol 2: One-Pot Acyl Fluoride Generation and Coupling
This protocol is a robust method for particularly challenging couplings where both steric hindrance and electronic deactivation are problematic.[1]
-
Acid Fluoride Formation: In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a suitable base (e.g., pyridine, 1.5 eq). Add Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.1 eq) portion-wise. Stir at room temperature for 1-2 hours. Monitor the formation of the acyl fluoride by ¹⁹F NMR or by quenching a small aliquot with a simple amine and analyzing by LCMS.
-
Solvent Exchange (Optional but Recommended): Once acyl fluoride formation is complete, remove the DCM under reduced pressure.
-
Amine Addition: Add a solution of 2-amino-5-chlorobenzoic acid (1.0 eq) and a non-nucleophilic base like DIPEA or 2,6-lutidine (2.0 eq) in a higher-boiling solvent such as acetonitrile or DMF.
-
Thermal Coupling: Heat the reaction mixture to 80 °C (conventional heating or microwave reactor).[1] Monitor the reaction progress by LCMS.
-
Workup and Purification: After the reaction is complete (typically 4-16 hours), cool the mixture to room temperature and perform a standard aqueous workup as described in Protocol 1. Purify the final product by chromatography.
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]
-
Gunda, P., Singh, S. B., & Kumar, S. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 79, 153259. [Link]
-
Lipshutz, B. H., et al. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. [Link]
-
Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 786-802. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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- 5. bachem.com [bachem.com]
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Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-chloro-N-methoxy-N-methylbenzamide
Welcome to the dedicated technical support guide for the synthesis of 2-amino-5-chloro-N-methoxy-N-methylbenzamide. This resource is designed for researchers, chemists, and process development professionals who are looking to implement, optimize, or scale up this crucial transformation. As a key Weinreb amide intermediate, its successful synthesis is pivotal for the subsequent construction of more complex molecular targets, such as ketones and aldehydes, by preventing common over-addition issues seen with other organometallic reactions.[1][2]
This guide moves beyond a simple recitation of steps. It delves into the causality behind the protocol, offering field-tested insights to help you troubleshoot common issues and ensure a robust, reproducible process.
Part 1: Synthesis Overview & Core Protocol
The most reliable and scalable pathway to this compound begins with the corresponding carboxylic acid. The synthesis is a two-step, one-pot process that involves the activation of the carboxylic acid to an acyl chloride, followed by its reaction with N,O-dimethylhydroxylamine.
Overall Synthetic Workflow
The process begins with the activation of 2-amino-5-chlorobenzoic acid using a chlorinating agent, typically thionyl chloride (SOCl₂), to form the highly reactive 2-amino-5-chlorobenzoyl chloride intermediate. This intermediate is not isolated but is immediately reacted in situ with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable base to yield the final Weinreb amide product.
Caption: General workflow for Weinreb amide synthesis.
Detailed Experimental Protocol
This protocol is a baseline procedure for a laboratory-scale synthesis. All operations involving thionyl chloride must be performed in a certified chemical fume hood.
Reagents and Stoichiometry Table
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Typical Amount (for 10g scale) | Density (g/mL) |
| 2-Amino-5-chlorobenzoic acid | 171.57 | 1.0 | 10.0 g (58.3 mmol) | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 2.0 | 8.32 mL (116.6 mmol) | 1.638 |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.2 | 6.82 g (69.9 mmol) | - |
| Pyridine (anhydrous) | 79.10 | 3.0 | 14.1 mL (174.9 mmol) | 0.982 |
| Dichloromethane (DCM, anhydrous) | - | - | 200 mL | 1.326 |
Step-by-Step Methodology
-
Preparation: Assemble a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried to prevent hydrolysis of the acyl chloride intermediate.
-
Acyl Chloride Formation:
-
To the flask, add 2-amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol) and anhydrous dichloromethane (100 mL).
-
Slowly add thionyl chloride (8.32 mL, 116.6 mmol) to the suspension at room temperature.
-
Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution (HCl, SO₂) ceases. The completion of this step is critical.[3]
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. This step is crucial to prevent side reactions with the amine base in the next step.
-
-
Weinreb Amide Formation:
-
In a separate oven-dried flask, suspend N,O-dimethylhydroxylamine hydrochloride (6.82 g, 69.9 mmol) in anhydrous dichloromethane (100 mL).
-
Cool this suspension to 0°C using an ice bath.
-
Slowly add anhydrous pyridine (14.1 mL, 174.9 mmol) to the suspension. Stir for 15 minutes.
-
Re-dissolve the crude acyl chloride from Step 2 in a minimal amount of anhydrous DCM (approx. 50 mL).
-
Add the acyl chloride solution dropwise to the cold (0°C) amine/pyridine mixture over 30-45 minutes. Careful temperature control is essential to minimize side reactions.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight).
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30-50% ethyl acetate in hexanes. The product spot should be clearly visible and the starting acyl chloride (visualized after quenching a sample with methanol) should be absent.
-
Workup and Purification:
-
Quench the reaction by slowly adding 1 M HCl (100 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (1 x 100 mL) to remove any remaining acid, followed by brine (1 x 100 mL) to aid in phase separation.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure Weinreb amide.[5]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How pure does my starting 2-amino-5-chlorobenzoic acid need to be? A1: Starting material purity is paramount. A purity of >98% is highly recommended. Impurities in the starting material, such as isomers or related benzoic acids, can lead to the formation of difficult-to-remove side products, complicating purification and lowering the overall yield.[6]
Q2: Can I use a different activating agent like oxalyl chloride? A2: Yes, oxalyl chloride with a catalytic amount of DMF is an excellent alternative to thionyl chloride. It often allows for milder reaction conditions (room temperature) and the byproducts (CO, CO₂, HCl) are all gaseous, which can simplify the workup. However, thionyl chloride is generally more cost-effective for larger-scale syntheses.
Q3: What is the purpose of the base (pyridine), and can I use another one? A3: The base serves two critical functions. First, it neutralizes the hydrochloride salt of N,O-dimethylhydroxylamine, liberating the free amine for the reaction.[7] Second, it scavenges the HCl generated during the reaction between the acyl chloride and the hydroxylamine. A non-nucleophilic base is essential. Triethylamine (Et₃N) is a common and effective substitute for pyridine.
Q4: What is a typical yield for this synthesis? A4: With proper technique and pure starting materials, yields for this reaction are typically in the range of 80-95% after purification.
Q5: How should the final this compound be stored? A5: The purified Weinreb amide is a relatively stable solid.[7] It should be stored in a tightly sealed container in a cool, dry place, away from direct light. For long-term storage, refrigeration is recommended.
Part 3: Troubleshooting Guide
Even robust procedures can encounter issues. This section addresses common problems in a question-and-answer format to help you diagnose and resolve them effectively.
Caption: Troubleshooting logic for common synthesis issues.
Issue 1: The reaction resulted in a very low yield or no product at all.
-
Question: I followed the protocol, but my final yield was less than 20%. What could have gone wrong?
-
Answer & Analysis: A significantly low yield typically points to a fundamental issue in one of the two core steps.
-
Check the Acyl Chloride Formation: This is the most common point of failure. Thionyl chloride reacts with atmospheric moisture and can degrade over time. If you used an old bottle, its reactivity may be compromised. Furthermore, if the reflux time was insufficient, not all the carboxylic acid will have been converted to the acyl chloride. The unreacted acid will be removed during the basic wash in the workup, leading to low yield.
-
Verify Reagent Integrity and Conditions: The acyl chloride intermediate is highly sensitive to water. Any moisture in the reaction flask, solvents, or from the atmosphere will rapidly hydrolyze it back to the starting carboxylic acid. Ensure all glassware was rigorously dried and that anhydrous solvents were used under an inert atmosphere.[8]
-
Examine the Amine Coupling Step: Ensure that you used at least two equivalents of base relative to the N,O-dimethylhydroxylamine hydrochloride. One equivalent is consumed to neutralize the HCl salt, and a second is needed to scavenge the HCl produced in the coupling reaction. Insufficient base will leave the reaction acidic, preventing the free amine from reacting.
-
-
Issue 2: My crude product on TLC or NMR shows multiple unexpected spots/peaks.
-
Question: After workup, my crude material is a complex mixture. What are the likely side products and how can I avoid them?
-
Answer & Analysis: The formation of multiple products suggests side reactions are occurring.
-
Starting Material Impurities: As mentioned in the FAQ, this is a primary suspect. Impurities in the initial 2-amino-5-chlorobenzoic acid will be carried through the reaction sequence. Verify the purity of your starting material.
-
Dimerization/Polymerization: While the aniline nitrogen is a relatively weak nucleophile, under harsh conditions (e.g., high heat during the second step), it could potentially react with the highly electrophilic acyl chloride intermediate, leading to amide-linked dimers or oligomers. This is why maintaining a low temperature (0°C) during the addition of the acyl chloride to the amine solution is critical.
-
Incomplete Removal of Thionyl Chloride: If residual thionyl chloride is carried over into the second step, it can react with the pyridine and hydroxylamine, leading to complex and undesirable side products. Ensure it is thoroughly removed by evaporation under reduced pressure after the first step.
-
-
Issue 3: I am struggling with the aqueous workup. The layers won't separate.
-
Question: During the extraction, I'm getting a persistent emulsion that won't break, making separation impossible. What should I do?
-
Answer & Analysis: Emulsion formation is a common problem in extractions, especially when basic solutions are used or when fine solids are present.
-
"Salting Out": The most effective solution is to add a significant amount of saturated sodium chloride solution (brine) to the separatory funnel.[4] This dramatically increases the ionic strength and density of the aqueous layer, forcing the separation of the organic phase.
-
Patience and Technique: Gently swirl or rock the separatory funnel instead of shaking it vigorously. Sometimes, simply letting the funnel stand undisturbed for 20-30 minutes can allow the layers to separate.
-
Filtration: If a fine precipitate is causing the emulsion, you can try filtering the entire biphasic mixture through a pad of Celite®. The filtrate can then be returned to the separatory funnel where the layers should separate more cleanly.
-
-
Part 4: Safety Considerations
-
Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic, and reacts violently with water to release toxic gases (HCl and SO₂).[9][10] Always handle it in a well-ventilated chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, a face shield, and acid-resistant gloves.[9] Have a sodium bicarbonate solution ready for quenching any spills.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin. Handle with care in a fume hood.
-
Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. Minimize exposure by handling it in a fume hood.
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
- Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
-
YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]
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IP.com. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. [Link]
-
ResearchGate. Synthesis of Weinreb and their Derivatives (A-Review). [Link]
-
Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]
-
Reddit. Weinreb amide workup extraction issues : r/OrganicChemistry. [Link]
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-
Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]
-
NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. [Link]
- Google Patents. Preparation method of 2-amino-5-chlorobenzamide.
-
PubMed. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. [Link]
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Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]
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-
PrepChem.com. Preparation of 2-amino-5-chlorobenzoic acid. [Link]
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Agilent. Agilent Approaches for Amino Acid Analysis. [Link]
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Validation & Comparative
A Comparative Guide to 2-amino-5-chloro-N-methoxy-N-methylbenzamide and Other Acylation Agents for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the precise and efficient formation of carbon-carbon bonds is paramount. The acylation of organometallic reagents to furnish ketones is a cornerstone of this endeavor. Historically, this transformation has been fraught with challenges, most notably the propensity for over-addition of the nucleophilic organometallic species to the newly formed ketone, leading to the undesired tertiary alcohol byproduct. The advent of specialized acylation agents has been instrumental in overcoming this hurdle.
This guide provides an in-depth technical comparison of 2-amino-5-chloro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, with other classes of acylation agents. We will delve into the mechanistic underpinnings of their reactivity and selectivity, supported by experimental data, to provide a rational basis for reagent selection in complex synthetic applications.
The Central Challenge: Controlling Reactivity in Ketone Synthesis
The direct acylation of organometallic reagents (Grignard or organolithium reagents) with highly reactive acylating agents like acyl chlorides often leads to a mixture of products. The initially formed ketone is itself a potent electrophile, readily undergoing a second nucleophilic attack to yield a tertiary alcohol. This lack of control necessitates carefully controlled reaction conditions, often at low temperatures, and can still result in diminished yields of the desired ketone.
To address this, chemists have developed acylation agents with attenuated reactivity, designed to form a stable intermediate that resists further nucleophilic attack until workup. This is the foundational principle behind the utility of Weinreb amides and their analogues.
This compound: A Specialized Weinreb Amide
This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides. These compounds are highly effective acylating agents that elegantly solve the over-addition problem.[1]
Mechanism of Action: The Chelation-Controlled Intermediate
The efficacy of Weinreb amides stems from their ability to form a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent. The N-methoxy and N-methyl groups play a crucial role in this process. The lone pair of electrons on the methoxy oxygen coordinates with the metal cation (Li+ or MgX+) of the organometallic reagent, forming a stable five-membered chelate. This chelated intermediate is stable at the reaction temperature and does not collapse to the ketone until acidic workup. This sequestration of the carbonyl group prevents the second addition of the organometallic reagent.
Caption: Mechanism of Weinreb Amide Acylation.
The substituents on the aromatic ring of this compound, namely the amino and chloro groups, can influence the electronic properties of the carbonyl group and may play a role in modulating its reactivity or in subsequent synthetic transformations. The primary application of this specific derivative appears to be as a key intermediate in the synthesis of insecticides, such as chlorantraniliprole.[2][3]
A Comparative Analysis of Acylation Agents
The choice of an acylation agent is a critical decision in the design of a synthetic route. The optimal reagent will depend on the specific substrate, the desired level of reactivity, and practical considerations such as stability and cost.
Acyl Chlorides: The Highly Reactive Workhorse
Acyl chlorides are among the most reactive acylation agents.[4] This high reactivity can be advantageous, leading to rapid reactions and high yields with less reactive nucleophiles. However, it is also their primary drawback in the context of ketone synthesis from organometallic reagents due to the over-addition problem.
Advantages:
-
High reactivity, enabling acylation of a wide range of nucleophiles.
-
Readily prepared from the corresponding carboxylic acids.
Disadvantages:
-
Prone to over-addition with organometallic reagents.
-
Sensitive to moisture and can be challenging to handle.
-
Generate corrosive HCl as a byproduct.
Acid Anhydrides: A Milder Alternative
Acid anhydrides are generally less reactive than acyl chlorides. While they can still lead to over-addition, the reaction is often more controllable. They are frequently used in Friedel-Crafts acylations and for the acylation of alcohols and amines.
Advantages:
-
Less reactive and often more selective than acyl chlorides.
-
The carboxylic acid byproduct is less corrosive than HCl.
Disadvantages:
-
Still susceptible to over-addition with highly reactive organometallics.
-
May require a catalyst or higher reaction temperatures.
Weinreb Amides (e.g., this compound): The Controlled Acylation Specialist
As previously discussed, Weinreb amides excel in the controlled synthesis of ketones from organometallic reagents. Their ability to form a stable chelated intermediate is the key to preventing the formation of tertiary alcohol byproducts.
Advantages:
-
Excellent for the synthesis of ketones from organometallic reagents, preventing over-addition.[1]
-
The N,O-dimethylhydroxylamine byproduct is water-soluble, facilitating purification.
Disadvantages:
-
The starting material, N,O-dimethylhydroxylamine hydrochloride, can be expensive and hygroscopic.[5]
-
Less reactive than acyl chlorides, potentially requiring stronger nucleophiles or longer reaction times.
Morpholine Amides: A Cost-Effective and Stable Alternative
Morpholine amides have emerged as a practical alternative to Weinreb amides.[5][6][7] They also form a stable tetrahedral intermediate that curtails over-addition, although their reactivity profile differs slightly.
Advantages:
-
Morpholine is an inexpensive and readily available industrial chemical.[5]
-
Morpholine amides are generally stable and easy to handle.[7]
-
High water solubility of the morpholine byproduct simplifies workup.[7]
Disadvantages:
-
Generally less reactive than Weinreb amides, sometimes leading to incomplete conversion.[5]
N-Acylazetidines: A Highly Reactive Amide Variant
N-acylazetidines are a more recent class of acylation agents that exhibit enhanced reactivity due to ring strain and pyramidalization of the nitrogen atom.[8][9] This increased reactivity allows for the acylation of less reactive nucleophiles.
Advantages:
-
More reactive than Weinreb amides.[8]
-
Still capable of forming a stable tetrahedral intermediate, preventing over-addition.[9]
-
Bench-stable and readily available.[8]
Disadvantages:
-
The synthesis of the azetidine starting material may add extra steps.
Performance Comparison: A Data-Driven Perspective
| Acylation Agent Class | Relative Reactivity | Over-addition with R-MgX/R-Li | Key Advantages | Key Disadvantages |
| Acyl Chlorides | Very High | High | High reactivity, broad substrate scope | Lack of selectivity, difficult to handle |
| Acid Anhydrides | High | Moderate to High | Milder than acyl chlorides | Still prone to over-addition |
| Weinreb Amides | Moderate | Very Low | Excellent control, high ketone yields[1] | Cost and stability of starting material[5] |
| Morpholine Amides | Low to Moderate | Very Low | Cost-effective, stable, easy workup[5][7] | Lower reactivity than Weinreb amides[5] |
| N-Acylazetidines | High | Very Low | High reactivity with good control[8] | May require synthesis of azetidine |
Experimental Data Insights:
A study comparing Weinreb amides and morpholine amides in reactions with alkynyllithium reagents demonstrated the higher reactivity of Weinreb amides. Under identical conditions (1.1 equivalents of alkynyllithium at 0°C for 1 hour), the Weinreb amide showed complete conversion to the corresponding ynone, whereas the morpholine amide resulted in incomplete conversion with 6-25% of the starting material remaining.[5]
Research on N-acylazetidines has shown them to be more reactive than Weinreb amides in reactions with organolithium reagents, while still providing excellent selectivity for the ketone product (>95:5).[8]
Experimental Protocols
General Protocol for Ketone Synthesis using a Weinreb Amide
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Weinreb amide (e.g., this compound) (1.0 equiv)
-
Organometallic reagent (Grignard or organolithium) (1.1 - 1.5 equiv)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Aqueous acid solution (e.g., 1 M HCl) for workup
Procedure:
-
Dissolve the Weinreb amide in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the appropriate temperature (typically -78 °C to 0 °C).
-
Slowly add the organometallic reagent dropwise to the stirred solution.
-
Allow the reaction to stir at the same temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of the aqueous acid solution at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Caption: General Experimental Workflow for Ketone Synthesis using a Weinreb Amide.
Conclusion and Future Perspectives
The choice of an acylation agent is a nuanced decision that requires careful consideration of reactivity, selectivity, and practical factors. While highly reactive agents like acyl chlorides have their place, the development of controlled acylating agents has been a significant advancement in modern organic synthesis.
This compound, as a member of the Weinreb amide family, offers a reliable method for the synthesis of ketones from organometallic reagents, effectively preventing the problematic over-addition reaction. Its primary documented application in the agrochemical industry highlights its utility in large-scale, cost-effective synthesis.
For researchers in drug discovery and complex molecule synthesis, the diverse palette of acylation agents provides a powerful toolkit. The higher reactivity of N-acylazetidines may be advantageous for challenging substrates, while the cost-effectiveness and stability of morpholine amides present a compelling option for process development and scale-up. The continued exploration of new acylation agents and a deeper mechanistic understanding of their behavior will undoubtedly lead to even more efficient and selective methods for the construction of complex molecular architectures.
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Ogiwara, Y. Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. [Link]
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Liu, C.; Achtenhagen, M.; Szostak, M. Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. [Link]
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Nahm, S.; Weinreb, S. M. N-methoxy-n-methylamides as effective acylating agents. Semantic Scholar. [Link]
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TutorChase. Describe the differences between amides and acyl chlorides. [Link]
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Atlanchim Pharma. Scientific Letter. [Link]
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The Alchemist's Choice: A Comparative Guide to Ketone Synthesis via Weinreb Amides and Acid Chlorides
For the discerning researcher in the fast-paced world of chemical synthesis and drug development, the choice of synthetic methodology is paramount. The efficient and controlled construction of molecular frameworks underpins the entire discovery process. Among the most fundamental transformations is the formation of ketones, versatile intermediates that serve as linchpins in the synthesis of a vast array of complex molecules. This guide provides an in-depth, objective comparison of two prominent methods for ketone synthesis: the venerable reaction of organometallics with acid chlorides and the more refined approach utilizing Weinreb amides. We will delve into the mechanistic underpinnings, practical considerations, and supporting experimental data to empower you to make the most informed decision for your specific synthetic challenge.
The Fundamental Challenge: Taming the Reactivity of Organometallics
The synthesis of ketones from carboxylic acid derivatives often involves the reaction with highly nucleophilic organometallic reagents, such as Grignard or organolithium reagents.[1] The core challenge lies in controlling the inherent reactivity of these powerful nucleophiles. The initial product of the reaction, a ketone, is itself susceptible to further nucleophilic attack, leading to the formation of a tertiary alcohol as an undesired byproduct.[2][3] This "over-addition" is a common pitfall, often leading to reduced yields of the desired ketone and complicating purification.[4]
Acid Chlorides: The Double-Edged Sword of Reactivity
Acid chlorides, as highly activated carboxylic acid derivatives, readily react with a wide range of nucleophiles. Their reaction with organometallic reagents can, in principle, afford ketones. However, the high reactivity that makes them attractive starting materials is also their primary drawback.
The reaction of a Grignard reagent with an acid chloride proceeds through a nucleophilic acyl substitution. The Grignard reagent adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the chloride ion, yielding the ketone. The problem arises because the newly formed ketone is often more reactive than the starting acid chloride towards the Grignard reagent, leading to a second addition and the formation of a tertiary alcohol.[3]
While strategies exist to mitigate this issue, such as using less reactive organometallic reagents like organocuprates (Gilman reagents) or carefully controlling reaction conditions (e.g., low temperatures, inverse addition), these methods can have their own limitations in terms of reagent availability and substrate scope.[2][3] A notable advancement involves moderating the reactivity of Grignard reagents with additives. For instance, the use of bis[2-(N,N-dimethylamino)ethyl] ether can chelate the Grignard reagent, reducing its nucleophilicity and allowing for the selective formation of ketones from acid chlorides in high yields.
The Weinreb Amide: A Paradigm of Controlled Acylation
Introduced by Steven M. Weinreb and Steven Nahm in 1981, the Weinreb amide (N-methoxy-N-methylamide) has emerged as a powerful and reliable tool for the synthesis of ketones and aldehydes.[4] The genius of this functional group lies in its ability to elegantly circumvent the problem of over-addition.
The reaction of a Weinreb amide with a Grignard or organolithium reagent proceeds to form a stable, five-membered chelated tetrahedral intermediate.[5][6] The magnesium or lithium cation is coordinated by both the carbonyl oxygen and the methoxy oxygen, creating a stable complex that resists collapse to the ketone until an acidic workup is performed.[5] This stable intermediate effectively "protects" the carbonyl group from a second nucleophilic attack. Upon quenching the reaction with an aqueous acid, the chelate is disrupted, and the tetrahedral intermediate collapses to cleanly afford the desired ketone.[7]
This inherent stability and selectivity make Weinreb amides exceptionally versatile. They are compatible with a broad range of organometallic reagents and tolerate a wide variety of functional groups in both the acyl and nucleophilic partners, a crucial advantage in the synthesis of complex molecules.
Performance Comparison: A Data-Driven Analysis
The true measure of a synthetic method lies in its performance across a range of substrates and conditions. The following table summarizes key comparative data for ketone synthesis using acid chlorides and Weinreb amides.
| Feature | Acid Chlorides with Grignard Reagents | Weinreb Amides with Organometallic Reagents |
| Selectivity | Prone to over-addition to form tertiary alcohols.[3] Requires careful control of conditions or less reactive organometallics. | Excellent selectivity for ketone formation due to the stable chelated intermediate.[4] |
| Yields | Can be high for specific substrates and conditions, but often moderate due to byproduct formation. | Generally high to excellent yields across a broad range of substrates. |
| Substrate Scope | Broad, but can be limited by the presence of sensitive functional groups that react with the highly reactive acid chloride or Grignard reagent. | Very broad. Tolerates a wide variety of functional groups on both the amide and the organometallic reagent. |
| Reaction Conditions | Often requires low temperatures (-78 °C) to minimize over-addition. | Typically performed at 0 °C to room temperature, offering greater operational simplicity. |
| Functional Group Tolerance | Limited. Acidic protons, esters, and other electrophilic groups can be problematic. | High. Compatible with many functional groups, including esters, nitriles, and halides. |
| Preparation of Starting Material | Typically prepared from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride. | Can be prepared from carboxylic acids, acid chlorides, or esters using N,O-dimethylhydroxylamine hydrochloride.[7] |
| Safety/Handling | Acid chlorides are often corrosive and moisture-sensitive. | Weinreb amides are generally stable, crystalline solids or oils that can be purified and stored. |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these methodologies, we present detailed, side-by-side experimental protocols for the synthesis of a representative ketone, acetophenone, using both an acid chloride and a Weinreb amide.
Protocol 1: Synthesis of Acetophenone from Acetyl Chloride and Phenylmagnesium Bromide
This protocol is adapted from a procedure for the selective acylation of Grignard reagents.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Acetyl chloride
-
bis[2-(N,N-dimethylamino)ethyl] ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a crystal of iodine to activate the magnesium. A solution of bromobenzene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. Once initiated, the remaining bromobenzene solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour.
-
Acylation Reaction: In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of bis[2-(N,N-dimethylamino)ethyl] ether (1.1 eq) in anhydrous THF. Cool the solution to -10 °C. To this solution, add the freshly prepared phenylmagnesium bromide solution (1.0 eq) dropwise, maintaining the temperature below -5 °C. After stirring for 15 minutes, a solution of acetyl chloride (1.0 eq) in anhydrous THF is added dropwise, keeping the temperature below -5 °C.
-
Workup and Purification: The reaction mixture is stirred at -5 to 0 °C for 2-4 hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure acetophenone.
Protocol 2: Synthesis of a Ketone from a Weinreb Amide and a Grignard Reagent
This protocol is a representative example based on established procedures for the Weinreb ketone synthesis.
Materials:
-
N-methoxy-N-methylbenzamide (Weinreb amide of benzoic acid)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, dissolve N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF.
-
Addition of Grignard Reagent: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide solution (1.2 eq) dropwise via syringe over 15 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield pure acetophenone.
Conclusion: Making the Right Choice for Your Synthesis
Both acid chlorides and Weinreb amides offer viable routes to ketones, each with a distinct set of advantages and disadvantages.
Acid chlorides represent a classical and often cost-effective approach. Their high reactivity can be harnessed for efficient ketone synthesis, particularly when using less reactive organometallics or specialized protocols that moderate the reactivity of Grignard reagents. However, the propensity for over-addition and limited functional group tolerance necessitate careful planning and execution.
Weinreb amides , on the other hand, provide a more robust and generally applicable solution. Their unique ability to form a stable chelated intermediate effectively shuts down the over-addition pathway, leading to high yields of ketones with excellent selectivity. The mild reaction conditions and broad functional group tolerance make them particularly well-suited for the synthesis of complex, highly functionalized molecules often encountered in drug discovery and natural product synthesis. While the preparation of the Weinreb amide adds an extra step to the overall sequence, the reliability and predictability of the subsequent ketone formation often outweigh this initial investment.
Ultimately, the choice between these two powerful synthetic tools will depend on the specific requirements of your target molecule, the availability of starting materials, and the desired level of control and predictability in your synthetic route. By understanding the fundamental principles and practical considerations outlined in this guide, you are now better equipped to make the alchemist's choice and unlock the full potential of your synthetic endeavors.
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Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones. Retrieved from [Link]
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Chemistry LibreTexts. (2023, October 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
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Wang, X.-j., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. [Link]
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Wikipedia. (2023, October 29). Weinreb ketone synthesis. Retrieved from [Link]
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Szostak, M., & Garg, N. K. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18(17), 3323-3330. [Link]
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Singh, J., Satyam, A., & Ila, H. (2012). The Growing Synthetic Utility of Weinreb's Amide. Synthesis, 44(11), 1598-1634. [Link]
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Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. [Link]
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Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Retrieved from [Link]
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Sibi, M. P., & Miyawaki, T. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Current Organic Synthesis, 16(6), 805-824. [Link]
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The 2-Amino-5-Chlorobenzamide Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The 2-amino-5-chlorobenzamide core is a versatile and highly valuable scaffold in modern medicinal chemistry. Its inherent structural features and synthetic tractability have propelled the development of a diverse array of therapeutic candidates targeting a range of diseases, from cancer to microbial infections. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-amino-5-chlorobenzamide analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the key molecular interactions that drive biological activity, present comparative experimental data, and provide detailed protocols for the evaluation of these potent molecules.
The 2-Amino-5-Chlorobenzamide Core: A Foundation for Diverse Biological Activity
The 2-amino-5-chlorobenzamide structure possesses a unique combination of a nucleophilic aniline, a hydrogen-bond donating and accepting amide, and a strategically positioned electron-withdrawing chlorine atom on the phenyl ring. This arrangement provides a fertile ground for a multitude of chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have demonstrated significant efficacy as anticancer agents, particularly as inhibitors of poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), as well as promising antimicrobial and antifungal agents.[1]
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-amino-5-chlorobenzamide analogs is exquisitely sensitive to structural modifications at several key positions. Understanding these relationships is paramount for the rational design of novel and more effective therapeutic agents.
Anticancer Activity: Targeting PARP and HDAC Enzymes
1. PARP Inhibition: A Tale of Two Moieties
The 2-aminobenzamide moiety is a key pharmacophore in a class of potent PARP inhibitors. These enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain cancers, particularly those with deficiencies in homologous recombination repair, such as BRCA-mutated tumors.[2] The SAR of these inhibitors is often explored by modifying two main regions: the benzimidazole core (which incorporates the 2-aminobenzamide) and the appended side chains that probe the enzyme's active site.[3]
A series of 2-(4-(piperazine-1-carbonyl)phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives have been synthesized and evaluated for their PARP-1 inhibitory activity. The data reveals that modifications to the benzimidazole side chain significantly impact potency.[4]
| Compound ID | R Group (Substitution on Benzimidazole) | PARP-1 IC50 (µM) |
| Olaparib | - | 0.001 |
| 14p | Furan-2-ylmethyl | 0.023 |
| 14q | Thiophen-2-ylmethyl | 0.036 |
| 14o | 5-Methylfuran-2-ylmethyl | 0.028 |
| 14n | Furan-3-ylmethyl | 0.041 |
| 14m | Pyridin-4-ylmethyl | 0.085 |
| 14l | Pyridin-3-ylmethyl | 0.102 |
| 14k | Pyridin-2-ylmethyl | 0.156 |
Data synthesized from multiple sources for comparative analysis.[4]
Key SAR Insights for PARP Inhibition:
-
Heterocyclic Side Chains: The introduction of heterocyclic rings, particularly furan and thiophene, at the 2-position of the benzimidazole leads to potent PARP-1 inhibition.
-
Electronegativity and Hydrogen Bonding: The presence of electronegative atoms (oxygen and sulfur) in the furan and thiophene rings likely contributes to favorable interactions within the enzyme's active site, potentially through hydrogen bonding.[4]
-
Steric Considerations: The position of the substituent on the heterocyclic ring can influence activity, as seen in the slightly lower potency of the furan-3-ylmethyl analog compared to the furan-2-ylmethyl analog.
2. HDAC Inhibition: The Critical Role of the 2-Aminobenzamide Group
The 2-aminobenzamide moiety serves as a crucial zinc-binding group (ZBG) in a class of selective HDAC inhibitors.[5] HDACs are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[5] The SAR of these inhibitors is typically explored by modifying the "cap" group, which interacts with the surface of the enzyme, the "linker" region, and the zinc-binding 2-aminobenzamide group.[5]
A study on pyrazine-linked 2-aminobenzamides revealed the following SAR trends for HDAC1, 2, and 3 inhibition:
| Compound ID | Capping Group | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |
| MS-275 (Reference) | Pyridin-3-ylmethoxy | 0.4 | 1.7 | 1.0 |
| 19f | Indol-3-yl | 0.13 | 0.28 | 0.31 |
| 19k | N-Methylindol-3-yl | 0.14 | 0.56 | 0.59 |
| 19e | Benzothiophen-3-yl | 0.21 | 0.71 | 0.84 |
| 19a | Phenethyl | 0.85 | 1.25 | 1.52 |
| 19d | 2-Pyridylethyl | 0.65 | 0.98 | 1.15 |
Data adapted from El-Damasy et al., 2020.[6]
Key SAR Insights for HDAC Inhibition:
-
The Indole Moiety: The presence of an indole ring as the capping group leads to potent, submicromolar inhibition of HDACs 1, 2, and 3.[6]
-
N-Methylation of Indole: Methylation of the indole nitrogen (19k) maintains potent HDAC1 inhibition but slightly reduces activity against HDAC2 and HDAC3 compared to the unsubstituted indole (19f).[6]
-
Bioisosteric Replacement: Replacing the indole with a benzothiophene (19e) results in a slight decrease in potency across all three isoforms.[6]
-
Aromatic vs. Aliphatic Linkers: Aromatic capping groups generally confer higher potency than aliphatic ones (compare 19f and 19a).[6]
Antimicrobial and Antifungal Activity
Derivatives of the 2-amino-5-chlorobenzamide scaffold have also shown promise as antimicrobial and antifungal agents. The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
A series of sulfonamides incorporating a 5-chloro-2-hydroxybenzamide moiety were synthesized and evaluated for their antibacterial activity.
| Compound | R Group on Sulfonamide | MIC vs. S. aureus (µmol/L) | MIC vs. MRSA (µmol/L) |
| 5c | 4,6-dimethylpyrimidin-2-yl | 15.62 | 31.25 |
| 5a | Thiazol-2-yl | >1000 | >1000 |
| 5b | Pyrimidin-2-yl | 250 | 500 |
| 5d | 5-methylisoxazol-3-yl | 125 | 250 |
Data adapted from Zadrazilova et al., 2012.[7]
Key SAR Insights for Antimicrobial Activity:
-
Importance of the Pyrimidine Ring: The presence of a 4,6-dimethylpyrimidin-2-yl group on the sulfonamide nitrogen (5c) is crucial for potent activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus.[7]
-
Other Heterocycles: Replacement of the dimethylpyrimidine with other heterocyclic rings such as thiazole, pyrimidine, or isoxazole leads to a significant decrease in antibacterial activity.[7]
Experimental Protocols: A Guide to Self-Validating Methodologies
The following protocols are provided as a guide for the evaluation of 2-amino-5-chlorobenzamide analogs and are based on established, robust methodologies.
In Vitro PARP1 Inhibition Assay (Fluorometric)
Objective: To determine the in vitro potency of test compounds to inhibit the enzymatic activity of PARP1.
Principle: This assay measures the incorporation of nicotinamide adenine dinucleotide (NAD+) into a substrate by PARP1. The remaining NAD+ is then converted to a fluorescent product. A decrease in fluorescence indicates inhibition of PARP1 activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, PARP1 enzyme solution, NAD+ solution, and activated DNA solution according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, activated DNA, and the test compound or vehicle control.
-
Enzyme Addition: Initiate the reaction by adding the PARP1 enzyme to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Development: Add the developer reagent, which contains a cycling enzyme that converts the remaining NAD+ to a fluorescent product.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~540 nm and emission at ~590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Causality and Self-Validation: This protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the validity of the results. The use of a known PARP inhibitor as a reference compound is also recommended for quality control.
In Vitro HDAC Inhibition Assay (Fluorometric)
Objective: To determine the in vitro potency of test compounds to inhibit the enzymatic activity of HDACs.
Principle: This assay utilizes a fluorogenic substrate that is deacetylated by HDACs, releasing a fluorophore. The increase in fluorescence is proportional to HDAC activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, HDAC enzyme solution, and the fluorogenic substrate solution.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer and the test compound or vehicle control.
-
Enzyme Addition: Add the HDAC enzyme to each well.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a trypsin-like protease.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[5]
Causality and Self-Validation: The inclusion of a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a no-enzyme control validates the assay's performance.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various microbial strains.
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a serial two-fold dilution of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Causality and Self-Validation: A growth control well (no compound) and a sterility control well (no inoculum) are essential for validating the results. A known antibiotic should be included as a positive control.
Visualizing the Science: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for the in vitro PARP1 inhibition assay.
Caption: Key structural elements influencing HDAC inhibition.
Conclusion: A Scaffold of Continuing Promise
The 2-amino-5-chlorobenzamide scaffold continues to be a rich source of novel therapeutic agents. The structure-activity relationships discussed herein for PARP inhibitors, HDAC inhibitors, and antimicrobial agents highlight the importance of systematic structural modifications to achieve desired biological activity. The provided experimental protocols offer a robust framework for the evaluation of new analogs, ensuring scientific integrity and reproducibility. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, the 2-amino-5-chlorobenzamide scaffold is poised to yield even more innovative and effective medicines in the future.
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From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship - PubMed. (2021). Retrieved January 26, 2026, from [Link]
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N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. (2014). Anticancer Research, 34(11), 6375-6381. Retrieved from [Link]
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Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relax - Arabian Journal of Chemistry. (2015). Arabian Journal of Chemistry, 8(5), 653-660. Retrieved from [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
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Selectivity of PARP inhibitors. Published IC50 values of PARP... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - MDPI. (2020). Retrieved January 26, 2026, from [Link]
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N-(2-Amino-5-chlorobenzoyl)benzamidoxime Derivatives Inhibit Human Leukemia Cell Growth. (2014). Anticancer Research, 34(11), 6375-6381. Retrieved from [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
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A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer activity - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
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Overlapping gene dependencies for PARP inhibitors and carboplatin response identified by functional CRISPR-Cas9 screening in ovarian cancer - NIH. (2022). Retrieved January 26, 2026, from [Link]
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MIC values of antimicrobial agents. | Download Table - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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Recent Progress of the research on the benzimidazole PARP-1 inhibitors - ResearchGate. (2025). Retrieved January 26, 2026, from [Link]
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Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed. (2012). Retrieved January 26, 2026, from [Link]
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The Landscape of QSAR Models for 2-Aminobenzamides: A Comparative Analysis
An In-Depth Comparative Guide to QSAR Studies of Substituted 2-Aminobenzamides
For researchers, medicinal chemists, and drug development professionals, the 2-aminobenzamide scaffold represents a "privileged structure" in modern pharmacology. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant effects.[1] However, navigating the vast chemical space of possible substitutions to optimize potency and selectivity is a formidable challenge. This is where Quantitative Structure-Activity Relationship (QSAR) modeling emerges as an indispensable tool, creating a predictive bridge between chemical structure and biological activity.[2]
This guide provides a comprehensive comparison of various QSAR studies performed on substituted 2-aminobenzamides. Moving beyond a simple recitation of results, we will dissect the methodologies, compare the predictive power of different models, and explain the causal reasoning behind the experimental and computational choices. Our goal is to equip you with the insights needed to critically evaluate existing QSAR literature and to design your own robust, predictive models for this versatile class of compounds.
QSAR studies on 2-aminobenzamides have employed a range of computational techniques, from classical 2D approaches to more complex 3D field-based methods. The choice of method often depends on the available data, the specific biological target, and the computational resources at hand. The primary objective remains the same: to generate a statistically robust model that not only explains the activity of known compounds but also accurately predicts the potency of novel, untested analogues.
Comparing Model Performance Across Different Biological Activities
The versatility of the 2-aminobenzamide scaffold is evident in the diverse therapeutic targets it has been modulated for. The effectiveness of QSAR models can vary depending on the specific biological endpoint being studied. Below is a comparison of key statistical parameters from different studies, illustrating the performance of various models.
| Biological Target | QSAR Method | r² (Correlation) | q² or XV r² (Internal Validation) | r²_pred (External Validation) | Key Findings & Insights | Reference |
| HDAC2 Inhibition (Anticancer) | 2D-QSAR (GFA) | 0.794 | 0.634 | 0.634 | Activity is governed by lipophilicity (LogP), molecular size (MW), and hydrogen bonding capacity. | [3] |
| HDAC2 Inhibition (Anticancer) | 3D-QSAR (MFA) | 0.927 | 0.815 | 0.845 | Steric bulk and electronegative groups at specific positions on the aromatic rings are crucial for high potency. | [3] |
| Lung Cancer (A459 cell line) | 2D-QSAR (MLR) | 0.849 | 0.610 | Not Reported | Solubility (Log S) and Molar Refractivity (MR) are significant predictors of anticancer activity. | [4] |
| Antimicrobial | 2D-QSAR (MLR) | Not Reported | High (r_cv²) | Not Reported | Topological descriptors, which encode molecular shape and branching, are key determinants of activity. | [5] |
Expert Interpretation: The data clearly shows that 3D-QSAR models, when applicable, can offer superior statistical performance (higher r² and q²) compared to 2D models.[3] This is because 3D methods like Molecular Field Analysis (MFA) incorporate information about the spatial arrangement of steric and electrostatic fields, providing a more detailed picture of ligand-receptor interactions. However, 2D-QSAR models have the distinct advantage of being faster to develop and not requiring the complex step of molecular alignment.[6] The choice between them is a trade-off between predictive power and computational cost.
The Role of Molecular Descriptors
The heart of any QSAR model is the set of molecular descriptors used. These numerical values represent the physicochemical properties of a molecule and are correlated with its biological activity. Studies on 2-aminobenzamides have identified several key descriptors that consistently influence their potency.
| Descriptor Type | Specific Descriptor Examples | Influence on Biological Activity | Rationale |
| Thermodynamic / Lipophilic | LogP, AlogP, LogS | Often a parabolic relationship. Optimal lipophilicity is required for membrane transport and target engagement. | Governs the compound's ability to cross cell membranes and reach its target site. Both excessively high and low lipophilicity can be detrimental.[3][7] |
| Steric / Topological | Molecular Weight (MW), Molar Refractivity (MR), Kier's Shape Index (kappaalpha1) | Positive correlation often indicates that larger, more polarizable substituents can enhance binding through van der Waals or dispersion forces.[8] | Reflects the size, shape, and branching of the molecule, which must be complementary to the receptor's binding pocket.[4][5] |
| Electronic | H-bond acceptors/donors, Dipole Moment, LUMO energy | The presence of H-bond acceptors is often positively correlated with activity, indicating key interactions with receptor site residues. | Describes the molecule's electronic distribution, which is fundamental for electrostatic and hydrogen bonding interactions with the biological target.[2][3] |
| Structural | Number of Rotatable Bonds (Rotlbonds) | Can have a positive or negative impact. More flexibility may allow better binding, but can also lead to an entropic penalty. | Indicates the conformational flexibility of the molecule.[3] |
A Self-Validating Protocol for QSAR Model Development
To ensure scientific integrity, every QSAR protocol must be a self-validating system. This means incorporating rigorous statistical checks at every stage to prevent overfitting and to ensure the model's predictive power is real and not a result of chance correlation. Below is a detailed, step-by-step methodology for developing a robust QSAR model for a novel series of 2-aminobenzamide derivatives.
Experimental Workflow: QSAR Modeling
Caption: A generalized workflow for developing a predictive QSAR model.
Step 1: Dataset Curation & Preparation
-
Action: Collect a series of substituted 2-aminobenzamide analogues with their corresponding biological activity data (e.g., IC50, MIC).
-
Causality: The quality and homogeneity of the dataset are paramount. All compounds should belong to the same chemical series and have been tested with the same biological assay to ensure consistency. The range of activity values should ideally span several orders of magnitude to provide a sufficient dynamic range for modeling.
Step 2: Conversion of Biological Activity
-
Action: Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50 in Molar)).[3]
-
Causality: This transformation is crucial for two reasons. First, it normalizes the data distribution, which is a requirement for most statistical regression methods. Second, it establishes a direct, linear relationship between the free energy of binding and the activity value, which is the theoretical foundation of QSAR.
Step 3: Molecular Structure Optimization
-
Action: Draw the 2D structures of all compounds and convert them to 3D. Perform geometry optimization using a suitable force field (e.g., MMFF94) or semi-empirical method.[9]
-
Causality: An accurate 3D representation of the molecule is essential for calculating many descriptors, especially those used in 3D-QSAR. Energy minimization finds the most stable, low-energy conformation of each molecule, which is presumed to be the bioactive conformation.
Step 4: Calculation of Molecular Descriptors
-
Action: Using specialized software (e.g., Dragon, Cerius2), calculate a wide range of molecular descriptors (topological, electronic, steric, etc.).[3][6]
-
Causality: This step aims to capture the structural and physicochemical properties of the molecules in numerical form. A diverse set of descriptors is calculated initially to ensure that all potentially relevant structural features are considered for model building.
Step 5: Dataset Splitting and Descriptor Selection
-
Action: Divide the dataset into a training set (typically ~80%) for building the model and a test set (~20%) for validating it. Use a feature selection algorithm (e.g., Genetic Algorithm, Stepwise Regression) to choose a small subset of non-correlated descriptors that are most relevant to the activity.[9]
-
Causality: Splitting the data is the cornerstone of model validation. The model is built only with the training set. The test set acts as a collection of "unknown" compounds to rigorously assess the model's ability to predict, not just to correlate. Feature selection avoids overfitting by creating a simpler, more interpretable model with the highest predictive power.
Step 6: Model Generation
-
Action: Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to generate a mathematical equation linking the selected descriptors (independent variables) to the biological activity (dependent variable).[10]
-
Causality: MLR is a straightforward method for finding the best linear relationship. PLS is particularly useful when descriptors may have some degree of inter-correlation, as it is more robust in such scenarios.
Step 7: Internal Validation
-
Action: Perform a cross-validation procedure, typically Leave-One-Out (LOO), on the training set. This involves systematically removing one compound, rebuilding the model with the remaining data, and predicting the activity of the removed compound. The resulting cross-validated correlation coefficient (q²) is a measure of the model's robustness.
-
Causality: Internal validation is a critical check for overfitting. A model that fits the training data perfectly (high r²) but has a low q² is likely memorizing the data, including its noise, and will have poor predictive power for new compounds. A high q² (typically > 0.5) indicates a robust and stable model.[11]
Step 8: External Validation
-
Action: Use the finalized model (built using the full training set) to predict the biological activity of the compounds in the test set. Calculate the predictive r² (r²_pred) between the experimental and predicted activities.
-
Causality: This is the ultimate test of a QSAR model. Because the test set compounds were not used in any way during model development, this step provides an unbiased assessment of the model's real-world predictive ability. A high r²_pred (typically > 0.6) is considered a strong indicator of a truly predictive model.[11]
Visualizing QSAR Concepts
To better understand the relationships within the QSAR process, diagrams can be highly effective.
Caption: Relationship between molecular descriptors and biological activity.
Conclusion and Future Directions
The QSAR studies on substituted 2-aminobenzamides consistently highlight the importance of a delicate balance between lipophilicity, steric bulk, and electronic features to achieve high biological potency. Both 2D and 3D-QSAR models have proven to be powerful tools for elucidating these relationships and guiding medicinal chemistry efforts.
The true value of these models lies in their application. By using a validated QSAR equation, researchers can:
-
Prioritize Synthesis: Focus synthetic efforts on novel compounds predicted to be highly active.
-
Guide Lead Optimization: Systematically modify a lead compound by suggesting substitutions that are likely to enhance activity based on the model's descriptors.
-
Screen Virtual Libraries: Rapidly evaluate large libraries of virtual compounds to identify promising new hits for further investigation.
As computational power increases and machine learning algorithms become more sophisticated, the future of QSAR will likely involve non-linear methods, proteochemometrics (modeling ligand and protein variations simultaneously), and the integration of pharmacokinetic (ADME/Tox) predictions to design not just potent, but also safe and effective drug candidates based on the versatile 2-aminobenzamide scaffold.
References
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Ghanbarzadeh, S., et al. (2015). 2D-QSAR study of some 2,5-diaminobenzophenone farnesyltransferase inhibitors by different chemometric methods. EXCLI Journal, 14, 484–495. Available from: [Link]
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Ghanbarzadeh, S., et al. (2015). 2D-QSAR study of some 2, 5-diaminobenzophenone farnesyltransferase inhibitors by different chemometric methods. ResearchGate. Available from: [Link]
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Podunavac-Kuzmanović, S., et al. (2009). QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. International Journal of Molecular Sciences, 10(4), 1670–1681. Available from: [Link]
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Kumar, A., et al. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113-4124. Available from: [Link]
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Kumar, M., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 2, 39-51. Available from: [Link]
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A Senior Application Scientist's Guide to the In Vitro Profiling of Novel Benzamide-Based Anticancer Agents
A Comparative Analysis Framework Using Entinostat as a Model Compound
This guide provides a comprehensive framework for the in vitro evaluation of novel benzamide-containing compounds, such as the specified 2-amino-5-chloro-N-methoxy-N-methylbenzamide. Due to the limited public data on this specific molecule, this guide will utilize Entinostat (MS-275), a well-characterized, clinically relevant benzamide-based Histone Deacetylase (HDAC) inhibitor, as a primary example. The principles, experimental designs, and protocols detailed herein are directly applicable to the rigorous preclinical assessment of new chemical entities in oncology research.
The guide will compare Entinostat to Vorinostat (SAHA), another prominent HDAC inhibitor, to illustrate how to benchmark a novel compound against existing standards.
Scientific Rationale: The Benzamide Scaffold and HDAC Inhibition in Oncology
The benzamide functional group is a key feature in a variety of pharmacologically active compounds. In oncology, a significant class of benzamide-containing molecules functions as HDAC inhibitors.[1] Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression.[2] In many cancers, tumor suppressor genes are silenced through this mechanism.
HDAC inhibitors like Entinostat and Vorinostat reverse this process, inducing hyperacetylation of histones.[3][4] This leads to a more "open" chromatin structure, reactivating silenced tumor suppressor genes and triggering downstream anticancer effects, including:
-
Cell Cycle Arrest: Halting the uncontrolled proliferation of cancer cells.[5]
-
Apoptosis: Inducing programmed cell death.[1]
-
Differentiation: Causing cancer cells to revert to a more normal, less proliferative state.[5]
Entinostat is a selective inhibitor of Class I HDACs (HDAC1 and HDAC3), which are often implicated in tumor progression.[3][6] Vorinostat is a pan-HDAC inhibitor, affecting both Class I and Class II enzymes.[4] This difference in selectivity is a critical parameter for comparison, as it can influence both efficacy and toxicity profiles.
Mechanism of Action: HDAC Inhibition
The following diagram illustrates the core mechanism of action for benzamide-based HDAC inhibitors.
Caption: Mechanism of Benzamide HDAC Inhibitors.
Comparative In Vitro Profiling: Experimental Design
A robust in vitro assessment requires a multi-faceted approach to understand a compound's potency, selectivity, and mechanism of cell killing.[7] A standard procedure involves a step-wise evaluation from broad cytotoxicity screening to more detailed mechanistic assays.[7]
Rationale for Cell Line Selection
The choice of cell lines is critical for generating meaningful and translatable data. A well-selected panel should represent different tumor types and molecular subtypes. For this guide, we will use:
-
MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line.[8][9] These cells are a workhorse for breast cancer research and express key epithelial markers.[9]
-
A549: A human lung carcinoma cell line derived from alveolar basal epithelial cells.[10][11] A549 cells are widely used as a model for type II pulmonary epithelial cells and for studying drug metabolism.[11][12]
-
HCT116: A human colorectal carcinoma cell line. It is a valuable model for studying colon cancer biology and drug response.
This panel allows for the assessment of efficacy across different cancer lineages.
Experimental Workflow
The overall workflow is designed to logically progress from broad efficacy to specific mechanism.
Caption: In Vitro Compound Profiling Workflow.
Methodologies & Self-Validating Protocols
Each protocol is designed with internal controls to ensure data integrity.
Protocol 1: Cell Viability and Cytotoxicity Assessment
Rationale: The primary goal is to determine the concentration of the compound required to inhibit cell growth by 50% (IC50). The CellTiter-Glo® Luminescent Cell Viability Assay is chosen over colorimetric assays like MTT because it measures ATP levels, a direct indicator of metabolic activity, and has higher sensitivity and fewer interferences.[13][14][15]
Methodology:
-
Cell Seeding: Seed MCF-7, A549, and HCT116 cells into white, clear-bottom 96-well plates at a density of 5,000 cells/well in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS).[16] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
Compound Preparation: Prepare a 10-point serial dilution series for the test compound, Entinostat, and Vorinostat (e.g., from 100 µM to 5 nM) in culture medium. Include a "vehicle only" control (e.g., 0.1% DMSO) and a "no cells" blank control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent directly to each well.[13]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate-reading luminometer.
-
Analysis:
-
Subtract the average "no cells" blank from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability (%) against the log concentration of the compound and fit a four-parameter logistic curve to calculate the IC50 value.
-
Protocol 2: Apoptosis Induction Assay
Rationale: To confirm that cell death occurs via apoptosis, we will measure the activity of executioner caspases 3 and 7. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that provides a specific measure of apoptotic activity.[17]
Methodology:
-
Seeding and Treatment: Seed and treat cells in 96-well plates as described in Protocol 1, using concentrations around the predetermined IC50 and 5x IC50 for each compound. Incubate for 24 or 48 hours.
-
Assay Procedure:
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Read luminescence on a plate-reading luminometer.
-
Analysis: Normalize the data by calculating the fold-change in caspase activity relative to the vehicle-treated control cells.
Protocol 3: Target Engagement via Western Blot
Rationale: This protocol provides direct evidence that the compound is hitting its intended target (HDACs). An increase in the acetylation of histone H3 (Ac-H3) is a reliable biomarker of HDAC inhibitor activity.[18]
Methodology:
-
Cell Culture and Treatment: Plate 1-2 million cells in 6-well plates. Treat with the test compound, Entinostat, and Vorinostat at their respective IC50 concentrations for 24 hours.
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 4-20% polyacrylamide gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-Acetylated-Histone H3 and anti-Total Histone H3 as a loading control).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and present the level of Ac-H3 normalized to Total H3.
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Comparative Cytotoxicity (IC50, µM) After 72h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Entinostat (HDACi - Class I Selective) | 1.5 ± 0.3 | 2.1 ± 0.4 | 0.9 ± 0.2 |
| Vorinostat (HDACi - Pan) | 2.8 ± 0.5 | 3.5 ± 0.6 | 1.8 ± 0.4 |
Note: Data for Entinostat and Vorinostat are representative values based on literature and serve as a benchmark. Actual results may vary.[19][20]
Table 2: Apoptosis Induction (Fold-Change in Caspase 3/7 Activity) at 24h
| Compound (at IC50) | MCF-7 | A549 | HCT116 |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Entinostat | 4.2 ± 0.5 | 3.8 ± 0.4 | 5.1 ± 0.6 |
| Vorinostat | 3.5 ± 0.4 | 3.1 ± 0.3 | 4.3 ± 0.5 |
Interpretation and Discussion
-
Potency and Selectivity: The IC50 values from Table 1 will provide a direct comparison of the novel compound's potency against the benchmarks. A lower IC50 value indicates higher potency. Differential activity across the cell lines (e.g., significantly higher potency in HCT116 compared to A549) can suggest tumor-type selectivity that warrants further investigation.
-
Mechanism of Action: The apoptosis data (Table 2) and Western blot results for Ac-H3 confirm the mechanism of cell death and target engagement. If the novel compound induces a significant increase in both caspase activity and Ac-H3 levels, it strongly supports an HDAC inhibition-mediated apoptotic mechanism, similar to Entinostat.[18]
-
Comparison to Alternatives: If the novel compound shows a superior potency (lower IC50) and a more robust induction of apoptosis compared to both Entinostat and Vorinostat, it represents a promising lead for further development. If its activity profile is similar to Entinostat but different from Vorinostat, it may suggest a similar Class I HDAC selectivity.
This structured, comparative approach ensures that a novel compound is not only characterized but also meaningfully benchmarked against established agents, providing a solid foundation for go/no-go decisions in the drug development pipeline.
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A Senior Application Scientist's Guide to the Anticonvulsant Landscape of 2-Aminobenzamides
An Objective Comparison of Novel Derivatives Based on Preclinical Efficacy and Neurotoxicity Data
The relentless pursuit of novel antiepileptic drugs (AEDs) with superior efficacy and wider safety margins is a cornerstone of neuropharmacology research.[1] Among the diverse heterocyclic scaffolds explored, 2-aminobenzamide derivatives have emerged as a promising class of compounds, demonstrating significant potential in preclinical seizure models. This guide provides a comprehensive comparison of the anticonvulsant activity of various 2-aminobenzamide derivatives, grounded in experimental data. We will delve into the mechanistic underpinnings of their action, detail the gold-standard preclinical assays used for their evaluation, and synthesize structure-activity relationship (SAR) insights to inform future drug design.
Mechanistic Insights: How Do 2-Aminobenzamides Quell Seizures?
The anticonvulsant effects of many benzamide derivatives are frequently attributed to their interaction with voltage-gated ion channels, which are critical for regulating neuronal excitability. A primary mechanism of action for many established AEDs, such as carbamazepine and phenytoin, is the blockade of voltage-gated sodium channels.[2][3] This action stabilizes the channels in their inactive state, which in turn limits the high-frequency, repetitive firing of neurons that characterizes seizure activity. While the precise targets for every novel 2-aminobenzamide are a subject of ongoing investigation, modulation of sodium channels remains a principal hypothesis.
Other potential mechanisms include the modulation of calcium and potassium channels, as well as the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA).[2]
Caption: Proposed mechanism involving the blockade of voltage-gated sodium channels.
The Proving Grounds: Standardized Preclinical Screening Models
To objectively compare the anticonvulsant potential of different chemical entities, researchers rely on a battery of standardized and well-validated animal models. These assays are designed to mimic different types of human seizures and provide quantitative data on both efficacy and potential side effects.
The two most widely used primary screening models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.[4]
-
Maximal Electroshock (MES) Test: This model is considered predictive of efficacy against generalized tonic-clonic seizures.[4][5][6] An electrical stimulus is applied to induce a maximal seizure, and the ability of a compound to prevent the tonic hindlimb extension phase is the primary endpoint.[5][7][8]
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This chemical-induced seizure model is used to identify compounds that may be effective against myoclonic and absence seizures.[4][9] PTZ is a CNS stimulant that induces clonic seizures, and protection is defined as the absence of these seizures after compound administration.[10]
-
Rotarod Test: To assess potential neurological deficits and motor impairment (a common side effect of CNS-active drugs), the rotarod test is employed.[11][12] Animals are placed on a rotating rod, and the time they can maintain their balance is measured.[11] A reduced latency to fall indicates neurotoxicity.
Caption: General workflow for preclinical anticonvulsant evaluation.
Comparative Analysis of 2-Aminobenzamide Derivatives
The efficacy of anticonvulsant compounds is typically reported as the median effective dose (ED50), the dose required to protect 50% of the animals in a given test. Neurotoxicity is reported as the median toxic dose (TD50), the dose at which 50% of animals exhibit motor impairment. A key metric for a drug's potential is the Protective Index (PI), calculated as TD50/ED50. A higher PI indicates a wider therapeutic window.
The following table summarizes preclinical data for a selection of aminobenzamide derivatives from published studies.
| Compound | Substitution Pattern | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) (MES) | Reference |
| Phenytoin | Reference Drug | 9.5 | >100 | 68.4 | 7.2 | [13] |
| Carbamazepine | Reference Drug | 8.8 | 27.4 | 74.3 | 8.4 | [13] |
| Compound 1 | 3-amino-N-(2,6-dimethylphenyl)benzamide | 13.48 | >100 | 284.6 | 21.11 | [13] |
| Compound 2 | 4-amino-N-amylbenzamide | 42.98 | >100 | 103.2 | 2.4 | [14] |
| Compound 3 | d,l-4-amino-N-(alpha-methylbenzyl)benzamide | 18.02 | >100 | 170.78 | 9.5 | [14] |
Data presented is primarily from studies in mice following intraperitoneal administration.
From this data, Compound 1 , a 3-aminobenzanilide, shows remarkable potency in the MES test with an ED50 of 13.48 mg/kg and an exceptionally high Protective Index of 21.11, suggesting a very favorable safety profile compared to the reference drugs phenytoin and phenobarbital.[13] Compound 3 , a 4-aminobenzamide with an alpha-methylbenzyl group, also demonstrates significant activity and a good PI of 9.5, comparing favorably with established AEDs.[14] In contrast, Compound 2 , with a simple N-amyl substitution, is less potent and has a much lower PI.[14] Notably, many of these initial derivatives show high efficacy in the MES test but are less active against chemically-induced seizures in the scPTZ model, suggesting a mechanism of action geared towards preventing seizure spread rather than elevating the seizure threshold.
Structure-Activity Relationship (SAR) Insights
The data reveals critical insights into the structure-activity relationships of this compound class. The nature and position of substituents on the benzamide scaffold dramatically influence anticonvulsant activity and neurotoxicity.
-
Position of the Amino Group: Both 2- and 3-aminobenzanilides have demonstrated potent anti-MES activity.[13]
-
Substitutions on the Anilide Ring: For 3-aminobenzanilides, alkyl substitutions on the aniline ring, such as the 2,6-dimethyl substitution in Compound 1 , significantly enhance potency.[13]
-
Substitutions on the Benzamide Nitrogen: The introduction of a second aromatic ring on the amide nitrogen, as seen in Compound 3 , can produce more potent compounds compared to simple N-alkyl amides like Compound 2 .[14]
Caption: Key structural modifications influencing anticonvulsant activity.
Detailed Experimental Protocols
For the purpose of reproducibility and methodological validation, the following are detailed, step-by-step protocols for the key in vivo assays.
Maximal Electroshock (MES) Test Protocol
-
Objective: To assess a compound's ability to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of efficacy against generalized tonic-clonic seizures.[4][5]
-
Apparatus: An electroshock device capable of delivering a constant current (e.g., 50 mA for mice) for a fixed duration (e.g., 0.2 seconds) through corneal or ear-clip electrodes.[8]
-
Procedure:
-
Animal Preparation: Use male albino mice (20-25 g). Administer the test compound or vehicle control intraperitoneally (i.p.).
-
Acclimation: Allow for a predetermined period (e.g., 30-60 minutes) for the compound to reach peak effect.
-
Stimulation: Restrain the mouse and apply the electrodes. A drop of electrolyte solution should be applied to the eyes if using corneal electrodes to ensure good contact.[8]
-
Induction: Deliver the electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s).[8]
-
Observation: Immediately after stimulation, release the animal into an observation chamber and observe for the presence or absence of a tonic hindlimb extension (a rigid, extended posture of the hindlimbs for >3 seconds).
-
Endpoint: An animal is considered "protected" if it does not exhibit tonic hindlimb extension.
-
Data Analysis: Test multiple dose groups to determine the ED50, the dose at which 50% of the animals are protected.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol
-
Objective: To evaluate a compound's ability to raise the threshold for chemically-induced clonic seizures, suggesting potential efficacy against absence or myoclonic seizures.[4][10]
-
Materials: Pentylenetetrazol (PTZ) solution, syringes.
-
Procedure:
-
Animal Preparation: Administer the test compound or vehicle control (i.p.) to male mice.
-
Acclimation: Wait for the time of peak effect of the test compound.
-
Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[10]
-
Observation: Place the animal in an individual observation cage and observe for 30 minutes.[10]
-
Endpoint: The primary endpoint is the presence of a clonic seizure, characterized by at least 3-5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw.[10] An animal is "protected" if it does not exhibit this endpoint.
-
Data Analysis: Calculate the ED50 based on the percentage of protected animals at various doses.
-
Rotarod Neurotoxicity Protocol
-
Objective: To measure motor coordination and identify potential neurological deficits caused by the test compound.[11]
-
Apparatus: A rotarod treadmill for mice, consisting of a rotating rod that can be set to a constant or accelerating speed.
-
Procedure:
-
Training: Prior to testing, train the animals on the rotarod for several trials until they can consistently remain on the rod for a set duration (e.g., 60-120 seconds) at a low, constant speed.
-
Testing: On the test day, administer the test compound or vehicle at various doses.
-
Performance Measurement: At the time of peak effect, place each mouse on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).[15]
-
Endpoint: Record the latency (time) for each animal to fall off the rod.
-
Data Analysis: The TD50 is the dose at which 50% of the animals exhibit a fall from the rod or a significant decrease in performance time compared to vehicle-treated controls.
-
Conclusion and Future Directions
The 2-aminobenzamide scaffold represents a fertile ground for the discovery of novel anticonvulsant agents. Preclinical data clearly indicates that specific substitution patterns can yield compounds with high potency and excellent safety profiles, rivaling or even exceeding those of established antiepileptic drugs in the MES model.[13]
Future research should focus on expanding the SAR to improve activity in the scPTZ model, which would suggest a broader spectrum of anticonvulsant action. Elucidating the precise molecular targets and exploring pharmacokinetic properties, such as brain penetration and metabolic stability, will be critical steps in translating these promising preclinical findings into clinically viable therapeutics for epilepsy.
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A Comparative Guide to the Synthetic Validation of 2-amino-5-chloro-N-methoxy-N-methylbenzamide
This in-depth technical guide provides a comparative analysis of two synthetic routes for the preparation of 2-amino-5-chloro-N-methoxy-N-methylbenzamide, a key intermediate in the synthesis of various pharmaceutical compounds. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of experimental protocols, performance metrics, and the underlying chemical principles.
Introduction
This compound, a Weinreb amide derivative of 2-amino-5-chlorobenzoic acid, serves as a versatile building block in medicinal chemistry. Its utility stems from the Weinreb amide functionality, which allows for the controlled formation of ketones upon reaction with organometallic reagents, preventing the over-addition that can occur with other acylating agents.[1] The validation of an efficient and scalable synthetic route is therefore of paramount importance for ensuring a reliable supply of this intermediate for drug discovery and development programs.
This guide will dissect two distinct synthetic strategies for the preparation of this target molecule. The first, our primary route, employs a protecting group strategy to navigate the reactivity of the aniline amine. The second, an alternative approach, circumvents the need for protecting groups by introducing the amine functionality at a later stage. Each route will be evaluated based on yield, purity, scalability, and overall efficiency, supported by detailed experimental protocols.
Primary Synthetic Route: A Protecting Group Approach
The primary route is a three-step synthesis commencing with the readily available 2-amino-5-chlorobenzoic acid. The core of this strategy lies in the temporary protection of the nucleophilic amino group as a tert-butyloxycarbonyl (Boc) carbamate. This allows for the selective activation of the carboxylic acid and its subsequent coupling with N,O-dimethylhydroxylamine to form the desired Weinreb amide. The final step involves the removal of the Boc protecting group under acidic conditions.
Step 1: Boc Protection of 2-amino-5-chlorobenzoic acid
The protection of the amino group is crucial to prevent its interference in the subsequent amidation step. The Boc group is an ideal choice due to its ease of installation and its stability to the conditions of the Weinreb amide formation, followed by its facile removal under acidic conditions.[2]
Experimental Protocol:
-
To a stirred solution of 2-amino-5-chlorobenzoic acid (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of dioxane and water, add triethylamine (1.5 eq.).[3]
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) portion-wise to the solution at room temperature.[4][5]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with a 5% citric acid solution and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the Boc-protected 2-amino-5-chlorobenzoic acid.
Step 2: Weinreb Amidation of Boc-protected 2-amino-5-chlorobenzoic acid
With the amino group protected, the carboxylic acid can be selectively activated and coupled with N,O-dimethylhydroxylamine hydrochloride. A common and effective method for this transformation is the use of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[6][7] HOBt acts as a catalyst and suppresses side reactions.[8]
Experimental Protocol:
-
Dissolve the Boc-protected 2-amino-5-chlorobenzoic acid (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.2 eq.), and HOBt (1.2 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[9]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq.) portion-wise to the cooled solution.[9]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Boc-protected this compound.
Step 3: Boc Deprotection to Yield the Final Product
The final step is the removal of the Boc protecting group to unveil the free amine. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like DCM.[5][10]
Experimental Protocol:
-
Dissolve the Boc-protected Weinreb amide (1.0 eq.) in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the final product, this compound.
Alternative Synthetic Route: A Nitro-Precursor Approach
This alternative two-step route avoids the use of protecting groups by starting from 5-chloro-2-nitrobenzoic acid. The Weinreb amide is formed first, and the nitro group is subsequently reduced to the desired amine. This approach can be more atom-economical as it eliminates the protection and deprotection steps.
Step 1: Weinreb Amidation of 5-chloro-2-nitrobenzoic acid
The formation of the Weinreb amide from the nitro-substituted benzoic acid is a straightforward amidation reaction. The absence of the reactive amino group simplifies the process, and standard coupling reagents can be employed with high efficiency.
Experimental Protocol:
-
To a solution of 5-chloro-2-nitrobenzoic acid (1.0 eq.) in a suitable solvent such as DCM or DMF, add a coupling agent like EDC (1.2 eq.) and HOBt (1.2 eq.).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq.).
-
Stir the reaction at room temperature for 12-16 hours.
-
Work-up the reaction as described in the primary route's amidation step to isolate the N-methoxy-N-methyl-5-chloro-2-nitrobenzamide.
Step 2: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the corresponding amine. A variety of reducing agents can be used for this transformation, with catalytic hydrogenation being a common and clean method.[11][12]
Experimental Protocol:
-
Dissolve the N-methoxy-N-methyl-5-chloro-2-nitrobenzamide (1.0 eq.) in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the desired this compound.
Comparative Analysis
| Parameter | Primary Route (Protecting Group) | Alternative Route (Nitro Precursor) | Justification |
| Overall Yield | Good to Excellent (Estimated 70-85%) | Good to Excellent (Estimated 75-90%) | The alternative route has fewer steps, potentially leading to a higher overall yield. |
| Number of Steps | 3 | 2 | The alternative route is more concise. |
| Atom Economy | Lower | Higher | The protecting group strategy introduces and then removes a molecular fragment, lowering the atom economy. |
| Reagent Cost | Moderate to High (Boc anhydride, coupling agents) | Moderate (Coupling agents, hydrogenation catalyst) | The cost of Boc anhydride can be a significant factor in large-scale synthesis. |
| Scalability | Readily scalable, with considerations for Boc deprotection | Highly scalable, particularly the catalytic hydrogenation step. | Both routes are amenable to scale-up, but the alternative route might be more straightforward. |
| Safety Concerns | Use of strong acid (TFA) for deprotection. | Use of flammable hydrogen gas for reduction. | Both routes have manageable safety considerations with appropriate engineering controls. |
| Purification | Requires chromatography for the protected intermediate. | May require chromatography after amidation. | Both routes will likely require a final purification step to achieve high purity. |
Visualization of Synthetic Pathways
Caption: Comparative workflow of the two synthetic routes.
Conclusion
Both the protecting group strategy and the nitro-precursor approach offer viable pathways to this compound. The choice between the two will likely depend on the specific constraints of the project, including cost, available equipment, and desired scale.
The primary route, while involving an additional step, utilizes well-established and reliable reactions. The alternative route is more elegant in its conciseness and atom economy, making it an attractive option for large-scale production, provided the starting nitro-benzoic acid is readily available and the hydrogenation can be performed safely and efficiently.
Ultimately, the validation of either route will require careful optimization of reaction conditions and thorough analytical characterization of the final product to ensure it meets the stringent quality standards required for pharmaceutical development.
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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Antibodies Raised Against 2-Aminobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, 2-aminobenzamide derivatives have emerged as a cornerstone scaffold for a variety of targeted agents, most notably as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs). The development of precise and specific immunoassays for these small molecule drugs is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies. However, a significant challenge in developing these assays is the potential for cross-reactivity of the antibody with structurally similar molecules, which can lead to inaccurate quantification and misinterpretation of data.[1]
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against 2-aminobenzamide derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key immunoassays, and present a model for data interpretation, empowering researchers to rigorously validate their antibody reagents.
The Significance of 2-Aminobenzamide Derivatives and the Imperative of Antibody Specificity
The 2-aminobenzamide core is a key pharmacophore in several FDA-approved drugs and clinical candidates.[2] For instance, PARP inhibitors like Olaparib, Rucaparib, and Niraparib, all feature this moiety and are pivotal in the treatment of cancers with deficiencies in DNA repair mechanisms.[1] Similarly, certain HDAC inhibitors utilize the 2-aminobenzamide group as a zinc-binding motif.[2]
Given the structural similarities between these drugs and their metabolites, an antibody developed against one derivative, for example Olaparib, may exhibit off-target binding to others. This cross-reactivity can severely compromise the integrity of an immunoassay, leading to an overestimation of the target analyte's concentration.[3] Therefore, a thorough cross-reactivity assessment is not merely a validation step but a fundamental requirement for the reliable application of these antibodies in a research and clinical setting.
Designing a Cross-Reactivity Study: A Logical Workflow
A systematic approach is essential for a robust cross-reactivity assessment. The following workflow outlines the key stages, from initial in-silico analysis to detailed experimental validation.
Caption: A logical workflow for assessing antibody cross-reactivity.
Experimental Protocols: A Step-by-Step Guide
The following protocols are foundational for assessing the cross-reactivity of antibodies against small molecules like 2-aminobenzamide derivatives.
Competitive ELISA for Cross-Reactivity Screening
Competitive ELISA is the workhorse for screening antibody cross-reactivity against a panel of related compounds due to its high throughput and sensitivity.[4] The principle relies on the competition between the drug of interest in the sample and a labeled drug conjugate for a limited number of antibody binding sites.
Principle of Competitive ELISA
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-amino-5-chloro-N-methoxy-N-methylbenzamide
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The proper management of chemical waste is not a mere procedural formality; it is a fundamental pillar of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-amino-5-chloro-N-methoxy-N-methylbenzamide, ensuring the protection of personnel and the environment.
The causality behind these procedures is rooted in a proactive risk mitigation strategy. By understanding the chemical's characteristics and adhering to established disposal hierarchies, we can effectively neutralize potential hazards before they manifest.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this compound may be limited, data from structurally similar benzamide derivatives allow for a prudent assessment of potential risks.
Known and Inferred Hazards: Based on Safety Data Sheets (SDS) for analogous compounds, this compound should be handled as a substance with the following potential hazards:
-
Skin Irritation (Category 2): Similar benzamides are known to cause skin irritation.[1] Prolonged or repeated contact should be avoided.
-
Serious Eye Irritation (Category 2): Direct contact with the eyes is likely to cause serious irritation.[1][2]
-
Acute Oral Toxicity (Category 4): A related compound, 2-Amino-5-chloro-N,3-dimethylbenzamide, is classified as harmful if swallowed.[3]
-
Chronic Aquatic Toxicity (Category 2): This same analogue is noted as being toxic to aquatic life with long-lasting effects.[3] This is a critical consideration for disposal, as it strictly prohibits aqueous disposal routes.[4][5]
It is a common reality for novel or research-specific compounds that the chemical, physical, and toxicological properties have not been thoroughly investigated.[3][6] Therefore, a conservative approach, treating the substance as hazardous, is the only responsible course of action.
| Potential Hazard | GHS Classification | Primary Precaution |
| Skin Irritation | Category 2 | Wear appropriate protective gloves and clothing.[2] |
| Eye Irritation | Category 2 | Wear chemical safety goggles.[1] |
| Oral Toxicity | Category 4 (Inferred) | Do not eat, drink, or smoke when using this product.[3] |
| Aquatic Toxicity | Category 2 (Inferred) | Do not let product enter drains.[4][6] |
Core Disposal Protocol: A Step-by-Step Methodology
The guiding principle for the disposal of this compound is that it must be managed as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5][7] The recommended final disposal method is incineration by a licensed hazardous waste management facility.[3][4]
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risks of exposure.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use a full-face respirator.
Step 2: Waste Segregation at the Source
Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.[8][9]
-
Identify the Waste Stream: this compound is a halogenated organic solid .
-
Designate a Waste Container: Obtain a dedicated hazardous waste container for "Halogenated Organic Solids." This container must be made of a material compatible with the chemical.[8][10] Often, the original product container is the best option for unused reagents.[11]
-
Prevent Mixing: Never mix this waste with other waste streams, particularly:
-
Non-halogenated organic waste.
-
Acids, bases, or oxidizers.[9]
-
Aqueous waste.
-
Step 3: Containerization and Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Container Condition: Ensure the waste container is in good condition, free from leaks or external contamination, and has a securely fitting lid.[8]
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Irritant," "Environmental Hazard")
-
The date accumulation started.
-
The laboratory or generator's contact information.
-
Step 4: Interim Storage in the Laboratory
Waste containers must be stored safely pending pickup by your institution's environmental health and safety (EHS) office or a licensed contractor.
-
Location: Store the container in a designated satellite accumulation area that is near the point of generation.[10]
-
Secondary Containment: Place the container within a larger, chemically resistant tub or bin to contain any potential leaks.[8]
-
Segregation: Keep the container segregated from incompatible materials.[8]
-
Conditions: Store away from heat sources, direct sunlight, and high-traffic areas.[5] The container must remain closed at all times except when adding waste.[10]
Step 5: Final Disposal Arrangement
The ultimate disposal must be conducted by professionals in accordance with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS office.
-
Documentation: Complete any required waste manifest or pickup request forms accurately.
-
Transfer: Hand over the waste to authorized personnel for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most appropriate disposal method is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to handle halogenated compounds.[3][4]
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Wear appropriate PPE, including respiratory protection if the material is a dust.
-
Containment: Prevent the spill from spreading or entering any drains.[6]
-
Cleanup:
-
For a solid spill, carefully sweep up the material to avoid creating dust.[6]
-
Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Report: Report the incident to your laboratory supervisor and EHS office.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- TCI Chemicals. (2024, November 29). SAFETY DATA SHEET: 3-Amino-N-methylbenzamide.
- MolCore. (2017, January 16). MSDS of 2-Amino-5-chloro-N,3-dimethylbenzamide.
- Biosynth. (2024, April 8). Safety Data Sheet: 2-Amino-5-chloro-N,3-dimethylbenzamide.
- ChemicalBook. (2025, July 26). 4-Fluoro-N-methoxy-N-methylbenzamide - Safety Data Sheet.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2-Amino-5-chlorobenzophenone.
- Echemi. (n.d.). 2-AMINO-N-METHYLBENZAMIDE SDS, 4141-08-6 Safety Data Sheets.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
- Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
- American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
- Waste360. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals.
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A Senior Application Scientist's Guide to Handling 2-amino-5-chloro-N-methoxy-N-methylbenzamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-amino-5-chloro-N-methoxy-N-methylbenzamide (CAS No. 154598-52-4). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety standards and data from analogous chemical structures.
Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for this compound is not fully established, data from structurally similar benzamide derivatives necessitate handling it with caution. The primary hazards associated with related compounds include skin and eye irritation, potential for respiratory irritation, and possible harm if swallowed.[1][2][3][4] Therefore, a thorough risk assessment is crucial before beginning any work.
Potential Hazard Profile (Based on Analogous Compounds):
| Hazard Class | Potential Effect |
| Skin Irritation | May cause skin irritation upon contact.[1][2][4] |
| Eye Irritation | Can cause serious eye irritation.[1][2][3][4] |
| Respiratory Irritation | Inhalation of dust may cause respiratory irritation.[1][3] |
| Acute Oral Toxicity | May be harmful if swallowed.[5] |
Given these potential hazards, the implementation of stringent engineering controls and the correct use of personal protective equipment (PPE) are paramount to minimizing exposure.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a comprehensive risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 / EN 166 (EU) | Protects eyes from chemical splashes and airborne dust.[1][4][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Prevents direct skin contact with the chemical.[6][7] |
| Body Protection | Laboratory Coat | Standard Lab Coat | Protects skin and personal clothing from contamination.[6][8] |
| Respiratory Protection | NIOSH-approved Respirator | Varies based on exposure | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust.[6][9] |
Operational Plan: Donning, Doffing, and Handling Procedures
A systematic approach to the use and removal of PPE is critical to prevent cross-contamination.
Donning PPE
-
Preparation: Before entering the designated handling area, inspect all PPE to ensure it is in good condition.
-
Body Protection: Put on the laboratory coat, ensuring it is fully buttoned.[6]
-
Respiratory Protection: If your risk assessment indicates the need for a respirator, perform a seal check to ensure a proper fit.[6]
-
Eye Protection: Put on safety goggles.[6]
-
Hand Protection: Wash and dry hands thoroughly before putting on chemical-resistant gloves. Ensure the gloves cover the cuffs of the lab coat.[6][10]
Safe Handling of this compound
-
Engineering Controls: Whenever feasible, handle the compound within a certified chemical fume hood to minimize the risk of inhalation.[6][7] If a fume hood is not available, work in a well-ventilated area.[1][11]
-
Procedural Controls:
-
Avoid the formation of dust when handling the solid form.[1][11][12] Use a spatula or scoop for transfers.
-
When weighing the compound, do so in a balance enclosure or a well-ventilated space.[6]
-
Keep containers of the chemical tightly closed when not in use.[1][11]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2][5]
-
Doffing PPE
-
Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out to trap any contaminants.[6]
-
Laboratory Coat: Unbutton and remove the laboratory coat by rolling it away from your body to prevent the contaminated outer surface from touching your personal clothing.[6]
-
Eye Protection: Remove safety goggles.
-
Respirator: If a respirator was used, remove it last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately take off contaminated clothing.[4][13] Wash the affected area with plenty of soap and water.[13] If skin irritation occurs, seek medical attention.[2][4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][13] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][4]
-
Inhalation: Move the individual to fresh air.[13] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]
-
Ingestion: Rinse mouth with water.[13] Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[13]
Disposal Plan
All waste materials, including the chemical itself, any contaminated consumables, and used PPE, must be treated as hazardous waste.
-
Chemical Waste: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1][13]
-
Contaminated Materials: Collect all contaminated materials, such as gloves, weighing papers, and paper towels, in a designated and clearly labeled hazardous waste container.[14]
-
Containers: Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[1]
-
Compliance: Always follow your institution's Environmental Health and Safety (EHS) guidelines, as well as all local, state, and federal regulations for hazardous waste disposal.[14] Do not discharge the chemical into sewer systems.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
-
2 - SAFETY DATA SHEET. Retrieved from [Link]
-
Material Safety Data Sheet - 4-Amino-5-Chloro-2-Methoxybenzoic Acid, 98+% - Cole-Parmer. Retrieved from [Link]
-
BENZAMIDE CAS Number - HAZARD SUMMARY. Retrieved from [Link]
-
benzamide - Sdfine. Retrieved from [Link]
-
1H-benzo[d][1][13]oxazin-2(4H)-one2H-3,1-Benzoxazin-2-one,6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-,(4S)Efavirenz - XiXisys. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
